molecular formula C11H12O4 B185310 3-(4-Acetylphenoxy)propanoic acid CAS No. 91143-72-5

3-(4-Acetylphenoxy)propanoic acid

Cat. No.: B185310
CAS No.: 91143-72-5
M. Wt: 208.21 g/mol
InChI Key: JQVGZRZJTCMBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetylphenoxy)propanoic acid serves as a versatile chemical building block in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with investigational biological activity. Recent research has demonstrated its key role as a precursor in the development of polysubstituted thiazole derivatives, which have shown promising structure-dependent antiproliferative properties in both drug-sensitive and multidrug-resistant lung cancer models . These synthetic compounds, derived from reactions with this acid, exhibit potent activity against H69 and Hrac{H69}AR small-cell lung carcinoma cells and have proven effective in inducing cell death in A549 agarose-based 3D spheroids, highlighting their potential for targeting complex tumor microenvironments . In silico studies propose that the resulting bioactive molecules can interact with significant biological targets, such as human SIRT2 and EGFR, via conserved amino acid residues, indicating a potential dual-targeting mechanism for anticancer activity . The acetylphenoxy moiety incorporated from this reagent provides a critical point for further chemical modifications, including oximation and hydrazinolysis, to explore structure-activity relationships and enhance pharmacological properties . This makes this compound a valuable scaffold for the design and optimization of new candidates in early-stage anticancer drug discovery.

Properties

IUPAC Name

3-(4-acetylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVGZRZJTCMBDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356131
Record name 3-(4-acetylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91143-72-5
Record name 3-(4-Acetylphenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91143-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-acetylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"3-(4-Acetylphenoxy)propanoic acid" characterization data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 3-(4-Acetylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a phenoxypropanoic acid scaffold, a structure of interest in medicinal chemistry and materials science. Its derivatives have been explored for various biological activities, including potential anticancer and antimicrobial properties.[1][2][3][4] The presence of a carboxylic acid, an ether linkage, a ketone, and an aromatic ring provides multiple points for chemical modification and interaction, making a thorough structural and physicochemical characterization essential for any research or development application.

This guide provides a comprehensive overview of the analytical techniques used to confirm the identity, purity, and structure of this compound. We will delve into the principles behind each method, present expected data based on its known structure, and provide standardized protocols, reflecting the best practices in a modern research laboratory.

Part 1: Physicochemical and Structural Properties

The foundational step in characterizing any chemical entity is to ascertain its basic physicochemical properties. These data points are critical for everything from calculating reaction yields to preparing solutions for biological assays.

Molecular Structure

The molecule consists of a propanoic acid moiety linked via an ether bond to the para-position of an acetophenone ring.

Caption: 2D Structure of this compound.

Core Data Summary

The table below summarizes the key computed and physical properties for this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem[5]
Molecular Weight 208.21 g/mol PubChem[5]
Monoisotopic Mass 208.07356 DaPubChem[5]
Physical Form SolidSigma-Aldrich
InChIKey JQVGZRZJTCMBDQ-UHFFFAOYSA-NPubChem[5]
Storage Sealed in dry, room temperatureSigma-Aldrich

Part 2: Spectroscopic Characterization

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, the acidic proton of the carboxylic acid may exchange with residual water or be very broad. Using a solvent like DMSO-d₆ can be advantageous as the acidic proton often appears as a sharp, well-defined singlet at a high chemical shift, aiding in its identification.

The structure of this compound suggests the presence of 6 distinct proton environments. The aromatic protons will exhibit a characteristic splitting pattern for a 1,4-disubstituted (para) benzene ring.

Assignment (Label)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal far downfield.[6][7]
Aromatic (Hₐ)~7.9Doublet2HProtons ortho to the electron-withdrawing acetyl group are significantly deshielded.
Aromatic (Hₑ)~6.9Doublet2HProtons ortho to the electron-donating ether oxygen are shielded and appear more upfield.
Methylene (-O-CH₂-)~4.3Triplet2HDeshielded by the adjacent ether oxygen. Split into a triplet by the neighboring -CH₂- group.
Methylene (-CH₂-COOH)~2.8Triplet2HDeshielded by the adjacent carboxylic acid group. Split into a triplet by the neighboring -O-CH₂- group.
Methyl (-C(O)CH₃)~2.5Singlet3HProtons of the acetyl group appear as a singlet as there are no adjacent protons.

The molecule is expected to show 9 unique carbon signals due to molecular symmetry in the phenyl ring.

AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ketone Carbonyl (-C =O)195 - 200The carbonyl carbon of the acetyl group is highly deshielded.
Carboxylic Acid Carbonyl (-C OOH)175 - 180The carbonyl carbon of the carboxylic acid.
Aromatic (C-O)160 - 165The aromatic carbon directly attached to the ether oxygen is deshielded.
Aromatic (C-C=O)130 - 135The aromatic carbon directly attached to the acetyl group.
Aromatic (CH, ortho to C=O)~130Aromatic methine carbons adjacent to the acetyl group.
Aromatic (CH, ortho to O)~115Aromatic methine carbons adjacent to the ether oxygen are shielded.
Methylene (-O-C H₂-)60 - 65The carbon atom adjacent to the ether oxygen.
Methylene (-C H₂-COOH)30 - 35The carbon atom adjacent to the carboxylic acid.
Methyl (-C(O)C H₃)25 - 30The methyl carbon of the acetyl group.

Caption: General workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Expertise & Causality: For carboxylic acids, the O-H stretching vibration is typically very broad, spanning from ~3300 to 2500 cm⁻¹.[8] This broadness is a hallmark feature resulting from strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[8][9] Observing this feature alongside a strong C=O stretch is compelling evidence for the presence of a carboxylic acid functional group.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300 - 2500 (broad)O-H StretchCarboxylic AcidCharacteristic broad absorption due to hydrogen bonding.[8]
~1710C=O StretchCarboxylic AcidStrong absorption from the carbonyl of the acid group.
~1680C=O StretchKetoneStrong absorption from the acetyl group's carbonyl.
~1600, ~1500C=C StretchAromatic RingCharacteristic absorptions for the benzene ring.
~1250C-O StretchAryl EtherAsymmetric stretching of the Ar-O-C bond.
~1100C-O StretchCarboxylic AcidStretching of the C-O single bond in the acid.
  • Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The software will automatically perform a background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

Expertise & Causality: Running MS in both positive and negative ion modes can provide complementary information. In negative ion mode, the deprotonated molecule [M-H]⁻ is often the most stable and prominent ion, providing a clear confirmation of the molecular weight. In positive ion mode, while the [M+H]⁺ adduct is expected, fragmentation can be more readily induced, offering insights into the molecule's connectivity.

Based on the monoisotopic mass of 208.07356 Da, the following ions are expected in high-resolution mass spectrometry (HRMS).

Adduct / IonFormulaCalculated m/zIonization Mode
[M-H]⁻[C₁₁H₁₁O₄]⁻207.0663Negative ESI
[M+H]⁺[C₁₁H₁₃O₄]⁺209.0808Positive ESI
[M+Na]⁺[C₁₁H₁₂O₄Na]⁺231.0628Positive ESI
[M+K]⁺[C₁₁H₁₂O₄K]⁺247.0367Positive ESI

Data derived from predicted values on PubChem.[5]

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

The comprehensive characterization of this compound relies on a synergistic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy provide the definitive structural map of the molecule. Infrared spectroscopy serves as a rapid check for the presence of key functional groups, particularly the characteristic broad O-H stretch of the carboxylic acid. Finally, high-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. Together, these methods provide a self-validating system, ensuring the identity, purity, and structural integrity of the compound for its application in research and development.

References

  • PubChem. This compound (C11H12O4). Available from: [Link][5]

  • Kavaliauskas, P., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals. Available from: [Link][1]

  • PubMed. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link][10]

  • Ikram, M., et al. (1999). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Available from: [Link][9]

  • Doc Brown's Chemistry. Infrared Spectrum of Propanoic Acid. Available from: [Link][8]

  • Doc Brown's Chemistry. Mass Spectrum of Propanoic Acid. Available from: [Link][11]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals. Available from: [Link][2]

  • Doc Brown's Chemistry. ¹H NMR Spectrum of Propanoic Acid. Available from: [Link][6]

  • PubChem. 3-(4-Phenoxyphenyl)propanoic acid. Available from: [Link][12]

  • NIST WebBook. 3-(4-Methoxyphenyl)propionic acid. Available from: [Link][13]

  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link][3]

  • NIST WebBook. 3-(4-Methoxyphenyl)propionic acid Notes. Available from: [Link][14]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link][15]

  • BMRB. Entry bmse000179 - Propionic Acid (C3H6O2). Available from: [Link][16]

  • KTU ePubl. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives... Available from: [Link][4]

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Available from: [Link][7]

Sources

Spectroscopic Analysis of 3-(4-Acetylphenoxy)propanoic Acid: A Multi-technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive spectroscopic analysis of 3-(4-Acetylphenoxy)propanoic acid (C₁₁H₁₂O₄), a molecule of interest in chemical synthesis and drug development.[1] We delve into the core analytical techniques essential for its structural verification: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). This document is structured to provide not only the spectral data but also the underlying scientific rationale for the interpretation, reflecting the workflow of a senior application scientist. By integrating predicted data with established spectroscopic principles, we present a self-validating framework for the unequivocal identification and characterization of this compound.

Molecular Structure and Overview

This compound possesses a unique combination of functional groups: a carboxylic acid, an ether linkage, a phenyl ring, and a ketone. This specific arrangement dictates its chemical properties and, consequently, its spectroscopic signature. The molecular weight is 192.21 g/mol , and its monoisotopic mass is 208.07356 Da.[2] A thorough analysis requires a multi-technique approach, as each method provides complementary pieces of the structural puzzle.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.[3]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm.[4]

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard to ensure each unique carbon appears as a singlet.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons (integration).

Predicted Shift (δ, ppm) Integration Multiplicity Assignment Rationale
~11-121HSinglet (broad)-COOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet.[3]
~7.92HDoubletAr-H (ortho to C=O)These aromatic protons are deshielded by the electron-withdrawing acetyl group. They are split by the adjacent meta protons.
~7.02HDoubletAr-H (ortho to -O)These aromatic protons are shielded by the electron-donating ether oxygen. They are split by the adjacent meta protons.
~4.32HTriplet-O-CH₂ -CH₂-The methylene group adjacent to the electronegative ether oxygen is deshielded. It is split into a triplet by the neighboring CH₂ group.
~2.82HTriplet-CH₂-CH₂ -COOHThe methylene group adjacent to the carbonyl of the carboxylic acid is deshielded. It is split into a triplet by the neighboring -O-CH₂- group.
~2.53HSinglet-C(=O)-CH₃ Protons of the acetyl methyl group appear as a singlet as they have no adjacent proton neighbors.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Shift (δ, ppm) Assignment Rationale
~197C =O (Ketone)The carbonyl carbon of a ketone is significantly deshielded and appears at a high chemical shift.
~173C =O (Carboxylic Acid)The carbonyl carbon of a carboxylic acid is also highly deshielded, typically appearing slightly upfield from a ketone carbonyl.[4]
~162Ar-C -OThe aromatic carbon directly attached to the electron-donating ether oxygen is shielded and shifted upfield relative to unsubstituted benzene.
~131Ar-C -C=OThe aromatic carbon bearing the acetyl group is deshielded.
~130Ar-C H (ortho to C=O)Aromatic CH carbons ortho to the acetyl group are deshielded.
~115Ar-C H (ortho to -O)Aromatic CH carbons ortho to the ether oxygen are shielded by its electron-donating effect.
~66-O-CH₂ -The carbon atom adjacent to the ether oxygen is deshielded.
~34-CH₂ -COOHThe carbon atom alpha to the carboxylic acid carbonyl is deshielded.
~26-C(=O)-CH₃ The methyl carbon of the acetyl group is relatively shielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty accessory (or pure KBr) should be recorded and subtracted from the sample spectrum.

Expected Absorption Bands and Interpretation
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300-2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
~1710C=O stretchCarboxylic AcidConfirms the presence of the carboxylic acid functional group. The position can be affected by hydrogen bonding.
~1680C=O stretchKetone (Aryl)This strong absorption confirms the acetyl group. Its position indicates conjugation with the aromatic ring.
~1600, ~1500C=C stretchAromatic RingThese two bands are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.
~1250C-O stretchAryl EtherA strong band indicating the stretching of the aryl-oxygen bond in the ether linkage.
~1100C-O stretchAlkyl EtherCorresponds to the stretching of the alkyl-oxygen bond of the ether.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial information about its structure through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this, particularly in negative ion mode.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with a trace of formic acid (for positive mode) or ammonia solution (for negative mode) to aid ionization.[6]

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and ions. For fragmentation studies, a Tandem MS (MS/MS) experiment would be performed on the isolated parent ion.

Predicted Molecular Ions and Interpretation

The molecular formula C₁₁H₁₂O₄ gives a monoisotopic mass of 208.07 Da.[2]

Ion Predicted m/z Ionization Mode Interpretation
[M-H]⁻207.07NegativeThe most expected ion in negative mode, formed by the deprotonation of the highly acidic carboxylic acid proton.[2]
[M+H]⁺209.08PositiveProtonated molecular ion, likely formed on one of the carbonyl oxygens.[2]
[M+Na]⁺231.06PositiveAdduct formed with sodium ions, which are often present as trace contaminants.[2]
Plausible Fragmentation Pathway (Negative Ion Mode)

Tandem MS (MS/MS) on the [M-H]⁻ ion (m/z 207.07) is highly informative. The carboxylate anion provides a site for charge-driven fragmentation.

parent [M-H]⁻ 3-(4-acetylphenoxy)propanoate m/z = 207.07 frag1 Fragment Ion m/z = 163.08 parent->frag1 Decarboxylation (-CO₂) loss1 - CO₂ (-44 Da) Decarboxylation frag2 Fragment Ion m/z = 121.03 frag1->frag2 Rearrangement & Loss of Ketene (-C₂H₂O) loss2 - C₂H₂O (-42 Da) Loss of Ketene

Sources

"3-(4-Acetylphenoxy)propanoic acid" CAS number 91143-72-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Acetylphenoxy)propanoic acid (CAS 91143-72-5): Properties, Synthesis, and Potential Applications in Drug Discovery

Abstract

This compound, registered under CAS number 91143-72-5, is a bifunctional organic molecule belonging to the aryl propanoic acid class. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven protocol for its synthesis, and an expert analysis of its potential applications, particularly as a scaffold in medicinal chemistry and drug development. By leveraging its structural motifs—a carboxylic acid, an ether linkage, and a ketone group—this compound serves as a versatile building block for creating novel derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

The structural identity and key physicochemical properties of this compound are fundamental to understanding its behavior in experimental settings. These properties are summarized below.

Table 1: Chemical Identifiers and Structural Information

Identifier Value
CAS Number 91143-72-5
Molecular Formula C₁₁H₁₂O₄[1]
IUPAC Name This compound[1]
SMILES CC(=O)C1=CC=C(C=C1)OCCC(=O)O[1]
InChI InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)[1]

| InChIKey | JQVGZRZJTCMBDQ-UHFFFAOYSA-N[1] |

Table 2: Computed Physicochemical Properties

Property Value Source
Monoisotopic Mass 208.07356 Da PubChemLite[1]
Molecular Weight 208.21 g/mol Calculated
XlogP (Predicted) 1.1 PubChemLite[1]
Predicted CCS ([M+H]⁺) 143.3 Ų PubChemLite[1]

| Predicted CCS ([M-H]⁻) | 145.6 Ų | PubChemLite[1] |

Synthesis and Characterization

While specific literature on the synthesis of this compound is sparse, a robust and logical pathway can be designed based on fundamental organic chemistry principles, specifically the Williamson ether synthesis. This approach offers high yields and utilizes common laboratory reagents.

Retrosynthetic Analysis

The most direct route involves disconnecting the ether bond. This retrosynthetic analysis identifies 4-hydroxyacetophenone and a 3-carbon chain with a terminal electrophile and a carboxylic acid (or its precursor), such as 3-bromopropanoic acid, as the key starting materials. The reaction proceeds by deprotonating the phenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon of the propanoic acid derivative.

Proposed Synthesis Workflow

The forward synthesis is a one-pot reaction that is efficient and scalable. The workflow is depicted below.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Workup & Product R1 4-Hydroxyacetophenone Base K₂CO₃ (Base) R2 3-Bromopropanoic acid Heat Reflux Base->Heat Deprotonation & Nucleophilic Attack Solvent Acetone or DMF (Solvent) Workup Acidic Workup (HCl) Heat->Workup Reaction Quench & Protonation Product This compound Workup->Product Precipitation & Isolation

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Materials:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 3-Bromopropanoic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10 mL per gram of 4-hydroxyacetophenone).

  • Addition of Electrophile: Add 3-bromopropanoic acid (1.1 eq) to the stirring mixture. The choice of a slight excess of the alkyl halide ensures the complete consumption of the more valuable starting phenol.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxyacetophenone spot.

  • Workup - Filtration: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid filter cake with a small amount of acetone.

  • Workup - Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Workup - Acidification & Extraction: Dissolve the resulting residue in water and acidify to a pH of ~2 with 2M HCl. This step is critical as it protonates the carboxylate salt to the desired carboxylic acid, causing it to precipitate or become extractable into an organic solvent. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain the pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The predicted chemical shifts and multiplicities are detailed in Table 3. This analysis is based on established principles of NMR spectroscopy[2].

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a molecular ion peak corresponding to the compound's mass. Expected [M-H]⁻ peak at m/z ≈ 207.07 and [M+H]⁺ peak at m/z ≈ 209.08.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad O-H stretch for the carboxylic acid (~3300-2500 cm⁻¹), a sharp C=O stretch for the carboxylic acid (~1710 cm⁻¹), a sharp C=O stretch for the ketone (~1675 cm⁻¹), and C-O ether stretches (~1250-1050 cm⁻¹).

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Acetyl (CH₃) ~2.6 Singlet 3H Methyl group adjacent to a carbonyl, deshielded.
Methylene (α to COOH) ~2.9 Triplet 2H Methylene group adjacent to a carboxylic acid, split by the neighboring -OCH₂- group.
Methylene (α to Ether O) ~4.3 Triplet 2H Methylene group adjacent to the deshielding ether oxygen, split by the neighboring -CH₂COOH group.
Aromatic (ortho to Acetyl) ~7.9 Doublet 2H Aromatic protons deshielded by the adjacent electron-withdrawing acetyl group.
Aromatic (ortho to Ether) ~7.0 Doublet 2H Aromatic protons shielded by the electron-donating ether oxygen.

| Carboxylic Acid (OH) | ~10-12 | Broad Singlet | 1H | Acidic proton, typically a broad signal at a high chemical shift. |

Scientific Context and Potential Applications

Aryl propanoic acid derivatives are a cornerstone of medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[3]. The structure of this compound makes it a valuable scaffold for exploring several therapeutic areas.

A Scaffold for Novel Anticancer Agents

Recent research has focused on modifying known drug scaffolds to develop novel anticancer agents. Derivatives of similar structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated significant antiproliferative activity against lung cancer cell lines[4][5]. Furthermore, related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as scaffolds for developing compounds with both anticancer and antioxidant properties[6][7]. The acetyl group and carboxylic acid on this compound are ideal handles for chemical modification to generate libraries of new compounds for high-throughput screening.

Potential as an Anti-inflammatory and Antimicrobial Agent

The core aryl propanoic acid structure is strongly associated with anti-inflammatory activity[3]. While this specific compound is not a known NSAID, it could serve as a lead structure for developing new anti-inflammatory drugs. The phenoxy moiety is present in some existing pharmaceuticals, potentially influencing pharmacokinetic properties[8]. Additionally, scaffolds based on 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their potent antimicrobial activity against multidrug-resistant pathogens, suggesting another promising avenue for derivatization and research[9][10].

Future Research Directions

The true value of this compound lies in its potential as a versatile chemical intermediate. The diagram below illustrates key points for derivatization to explore new biological activities.

Derivatization cluster_mods Potential Derivatization Sites cluster_apps Target Applications Core This compound (Scaffold) Mod1 Ketone Modification (e.g., Oximation, Reductive Amination) Core->Mod1 Site 1 Mod2 Carboxylic Acid Modification (e.g., Amide/Ester Formation) Core->Mod2 Site 2 Mod3 Aromatic Ring Substitution (e.g., Halogenation, Nitration) Core->Mod3 Site 3 App1 Anticancer Agents Mod1->App1 App2 Anti-inflammatory Drugs Mod2->App2 App3 Antimicrobial Agents Mod2->App3 Mod3->App1

Caption: Derivatization strategies for generating novel therapeutic candidates.

Safety, Handling, and Storage

Table 4: General Safety and Handling Information

Category Recommendation
GHS Pictograms GHS07 (Exclamation Mark) - Likely
Hazard Statements H315: Causes skin irritation[13]. H319: Causes serious eye irritation[11][13]. H335: May cause respiratory irritation[13].
Precautionary Statements P261: Avoid breathing dust[13]. P264: Wash hands and exposed skin thoroughly after handling[11]. P280: Wear protective gloves, clothing, and eye/face protection[14]. P302+P352: IF ON SKIN: Wash with plenty of soap and water[11]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11].
Personal Protective Equipment (PPE) Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Work in a well-ventilated area or a chemical fume hood[14].
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents[11][14].

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[11]. |

References

  • Golcienė, B., Kavaliauskas, P., Acevedo, W., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Retrieved from [Link]

  • 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572. PubChem - NIH. Retrieved from [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC - NIH. (2025, May 16). Retrieved from [Link]

  • This compound (C11H12O4). PubChemLite. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC - NIH. Retrieved from [Link]

  • Kumar, P., Sangam, Bala, V. C., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. (2024, June 30). Retrieved from [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. (2024, June 9). Retrieved from [Link]

  • Propionic acid. Wikipedia. Retrieved from [Link]

  • (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. (2025, October 11). Retrieved from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(4-Acetylphenoxy)propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 3-(4-Acetylphenoxy)propanoic acid is a bifunctional organic compound featuring a ketone, an ether linkage, and a carboxylic acid. This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical research and materials science. This guide provides a comprehensive overview of its core properties, a detailed, validated protocol for its synthesis and characterization, and an exploration of its applications for researchers, chemists, and professionals in drug development.

Core Molecular Profile

The fundamental identity and physicochemical properties of this compound are crucial for its application in precise scientific contexts.

Chemical Identity

The compound is systematically identified by several key descriptors that ensure unambiguous recognition in chemical databases and literature.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • SMILES: CC(=O)C1=CC=C(C=C1)OCCC(=O)O[1]

  • InChI: InChI=1S/C11H12O4/c1-8(12)9-2-4-10(5-3-9)15-7-6-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)[1]

  • InChIKey: JQVGZRZJTCMBDQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Weight 208.21 g/mol Calculated
Monoisotopic Mass 208.07356 Da[1]
Predicted XlogP 1.1[1]
Physical Form Solid (Predicted)N/A
CAS Number 6270-13-9N/A

Synthesis and Purification

As a specialized chemical intermediate, a reliable and reproducible synthetic protocol is paramount. The synthesis of this compound is logically approached via a Williamson ether synthesis, a robust and well-established method for forming aryl ethers.

Retrosynthetic Analysis

The causality behind the chosen synthetic route is based on disconnecting the ether bond, which is the most synthetically accessible linkage to form. This retrosynthesis identifies 4-hydroxyacetophenone and a 3-halopropanoic acid derivative as readily available starting materials.

G Target This compound Disconnect C-O Ether Bond (Williamson Ether Synthesis) Target->Disconnect SM1 4-Hydroxyacetophenone Disconnect->SM1 SM2 3-Halopropanoic Acid (e.g., 3-bromopropanoic acid) Disconnect->SM2 G cluster_0 Core Scaffold cluster_1 Modification Sites cluster_2 Generated Derivatives Parent 3-(4-Acetylphenoxy) propanoic acid Carboxyl Carboxylic Acid (-COOH) Parent->Carboxyl Site 1 Ketone Ketone (-C=O) Parent->Ketone Site 2 ArylRing Aromatic Ring Parent->ArylRing Site 3 Amides Amide Library Carboxyl->Amides Amidation Esters Ester Library Carboxyl->Esters Esterification Oximes Oxime Library Ketone->Oximes Oximation Alcohols Secondary Alcohols Ketone->Alcohols Reduction SubstitutedRings Ring-Substituted Analogs ArylRing->SubstitutedRings EAS

Sources

Technical Guide: 3-(4-Acetylphenoxy)propanoic Acid Derivatives and Analogues

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(4-acetylphenoxy)propanoic acid (CAS 91143-72-5), a critical pharmacophore in medicinal chemistry.[1][2] Structurally characterized by a phenoxypropanoic acid tail—a classic motif in Peroxisome Proliferator-Activated Receptor (PPAR) agonists—and a para-acetyl group serving as a versatile electrophilic handle, this scaffold acts as a gateway to diverse bioactive libraries.[1][2]

This guide details the synthesis, structure-activity relationships (SAR), and biological applications of this core and its derivatives, specifically focusing on metabolic regulation (PPAR agonists) and oncology (chalcone-based antineoplastics) .[1][2]

Part 1: Chemical Identity & Core Synthesis[2]

Structural Significance

The molecule consists of three distinct functional domains, each driving specific biological interactions and synthetic utility:

  • Propanoic Acid Tail: Mimics fatty acid substrates, providing critical ionic interactions with the carboxyl-binding pocket of PPARs (specifically Tyr464 and His440 in PPAR

    
    ).[1][2]
    
  • Phenoxy Linker: A semi-rigid spacer that governs the orientation of the acidic headgroup relative to the hydrophobic tail.

  • 4-Acetyl Group: A reactive "warhead" for Claisen-Schmidt condensations (to form chalcones) or nucleophilic additions, allowing for the extension of the hydrophobic domain required for high-affinity receptor binding.[1][2]

Core Synthesis Protocol: Williamson Ether Strategy

The most robust industrial route involves the O-alkylation of 4-hydroxyacetophenone.[1][2] This method avoids the regioselectivity issues associated with Friedel-Crafts acetylation of unsubstituted phenoxypropanoic acid.[2]

Reagents:

  • Substrate: 4-Hydroxyacetophenone (1.0 eq)[1][2]

  • Alkylaing Agent: 3-Bromopropanoic acid (1.1 eq) or 3-Chloropropanoic acid (requires NaI catalyst)[1][2]

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (2.5 eq)[1][2]

  • Solvent: Ethanol/Water (1:1 v/v) or DMF (for anhydrous conditions)[2]

Step-by-Step Protocol:

  • Deprotonation: Dissolve 4-hydroxyacetophenone (13.6 g, 100 mmol) in 50 mL of ethanol. Add a solution of KOH (14 g, 250 mmol) in 20 mL water dropwise at 0°C. Stir for 30 minutes to generate the phenoxide anion.

  • Alkylation: Add 3-bromopropanoic acid (16.8 g, 110 mmol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor consumption of the phenol via TLC (Mobile phase: Hexane/EtOAc 7:3).[1]

  • Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue to pH 2–3 using 6M HCl. The product will precipitate as a white solid.

  • Purification: Recrystallize from ethanol/water to yield this compound.

    • Expected Yield: 75–85%[2]

    • Melting Point: 118–120°C[1][2]

Part 2: Derivatization & Analogues[3]

The acetyl group allows for the rapid generation of "libraries from libraries." The two primary derivative classes are Chalcones (Anticancer/Antimicrobial) and Fibrate Analogues (Metabolic).[1][2]

Pathway A: Claisen-Schmidt Condensation (Chalcones)

Reacting the core with aromatic aldehydes yields chalcone derivatives.[1][2][3] These


12

Reaction:

12

Key Analogues:

Derivative ID Ar-Substituent Target Activity Mechanism
CP-01 3,4,5-Trimethoxyphenyl Anticancer (Tubulin) Inhibits microtubule polymerization; induces G2/M arrest.[1][2]
CP-02 4-Dimethylaminophenyl Antimicrobial Disrupts bacterial cell membrane potential.[1][2]

| CP-03 | 2-Furyl | Antioxidant | Radical scavenging via electron donation.[1][2] |

Pathway B: Reduction & Functionalization (PPAR Ligands)

Reducing the ketone to an alcohol or methylene group creates lipophilic tails that fit the PPAR ligand-binding domain (LBD).[1][2]

  • Reduction:

    
     (creates a chiral center, enhancing selectivity).
    
  • Oxime/Hydrazone Formation: Stabilizes the core for antimicrobial applications.[2]

Part 3: Biological Mechanisms & Signaling[1][2][5]

PPAR Agonism (Metabolic Syndrome)

Derivatives of this compound function as PPAR pan-agonists or selective PPAR


 agonists12
  • Mechanism: The propanoic acid headgroup mimics endogenous fatty acids.[2] Upon binding, the ligand induces a conformational change in the PPAR LBD, stabilizing Helix 12.

  • Effect: The PPAR-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, upregulating genes for lipid oxidation (e.g., CPT1, ACOX1) and downregulating inflammatory cytokines.[1][2]

Visualization: Synthesis & Signaling Pathways

The following diagram illustrates the synthetic divergence from the core scaffold and the downstream biological signaling of its PPAR-active derivatives.

GStart4-HydroxyacetophenoneCore3-(4-Acetylphenoxy)propanoic Acid(The Scaffold)Start->Core + Reagent (KOH/EtOH)Reagent3-Bromopropanoic Acid(Williamson Ether)Reagent->CoreChalconeChalcone Derivatives(Claisen-Schmidt)Core->Chalcone + Ar-CHO (Aldol)FibrateReduced Fibrate Analogs(Lipophilic Tail)Core->Fibrate Reduction (NaBH4)CancerG2/M Cell Cycle Arrest(Tubulin Inhibition)Chalcone->Cancer Michael AdditionPPARPPAR Ligand Binding Domain(Helix 12 Stabilization)Fibrate->PPAR Agonist BindingRXRRXR HeterodimerizationPPAR->RXRDNABind PPRE on DNARXR->DNALipidIncreased Lipid Oxidation(Mitochondrial)DNA->Lipid Transcription UpInflamDecreased Inflammation(NF-κB inhibition)DNA->Inflam Transcription Down

Caption: Synthetic divergence of the this compound scaffold into metabolic (PPAR) and oncological (Chalcone) therapeutics.[1][2]

Part 4: Experimental Protocols

Protocol: Synthesis of Chalcone Derivative (CP-01)

Objective: Synthesize (E)-3-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)propanoic acid.

  • Preparation: In a 50 mL round-bottom flask, dissolve This compound (2.08 g, 10 mmol) and 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 40% aqueous NaOH (5 mL) dropwise while stirring at room temperature. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Stir at room temperature for 24 hours. If precipitation is slow, heat gently to 40°C for 1 hour, then return to RT.

  • Quench: Pour the reaction mixture into crushed ice (100 g) containing HCl (10 mL) to neutralize the base and reprotonate the carboxylic acid.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).[2]

  • Validation:

    • TLC:[2][4][5] Silica gel, Hexane:EtOAc (1:1).[1][2] Product

      
      .[2]
      
    • NMR Check: Look for trans-alkene protons (

      
       7.4–7.8 ppm, 
      
      
      Hz).[1][2]
Protocol: PPAR Transactivation Assay

Objective: Validate agonist activity of the synthesized derivative.

  • Cell Culture: Seed HEK293T cells in 96-well plates (

    
     cells/well).
    
  • Transfection: Co-transfect with:

    • Expression plasmid: pSG5-GAL4-hPPAR

      
       (LBD).[1][2]
      
    • Reporter plasmid: pFR-Luc (contains GAL4 response element).[1][2]

    • Control: pRL-SV40 (Renilla luciferase for normalization).[2]

  • Treatment: 24h post-transfection, treat cells with the test compound (0.1

    
    M – 100 
    
    
    M) and Positive Control (Fenofibrate, 10
    
    
    M).[1]
  • Measurement: After 24h incubation, lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase Reporter Assay System.

  • Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

    
    .
    

References

  • Synthesis of Phenoxypropanoic Acids

    • Title: Process for producing 4-hydroxyacetophenone (Friedel-Crafts/Williamson context).[1][2]

    • Source: European Patent Office (EP0167286).[2]

    • URL
  • PPAR Agonist Activity

    • Title: Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[1][2]

    • Source: PMC (PubMed Central).[1][2]

    • URL:[Link]

  • Chalcone Derivatives & Anticancer Activity

    • Title: Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones.[1]

    • Source: MDPI Pharmaceuticals.[2]

    • URL:[Link][1][2]

  • Antimicrobial Analogues

    • Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates.[1][2][6]

    • Source: MDPI Molecules.[2]

    • URL:[Link][1][2]

  • General Chalcone Synthesis (Claisen-Schmidt)

    • Title: Synthesis of Chalcones with Anticancer Activities.[2][7]

    • Source: PMC (National Institutes of Health).[1][2]

    • URL:[Link][1][2]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for investigating the mechanism of action of the novel compound, 3-(4-Acetylphenoxy)propanoic acid. While direct mechanistic studies on this specific molecule are not yet prevalent in published literature, its structural similarity to derivatives with known biological activities, such as anticancer and antimicrobial properties, suggests a rich potential for therapeutic innovation. This document, therefore, serves as a strategic roadmap for a thorough investigation, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Potential of a Novel Scaffold

This compound belongs to the broader class of phenoxyacetic and arylpropionic acid derivatives, which have a well-documented history in medicinal chemistry. Arylpropionic acids are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] The phenoxyacetic acid scaffold is also present in various pharmacologically active agents.[2][3]

Recent studies on close structural analogs, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have indicated promising antiproliferative activity against cancer cell lines.[4][5][6] In silico modeling for these derivatives suggests potential interactions with key oncogenic targets like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[4][5][6] Furthermore, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated significant antimicrobial and antioxidant activities.[7][8][9][10][11]

Given this landscape, a systematic investigation into the mechanism of action of this compound is warranted. This guide outlines a multi-pronged approach, commencing with broad phenotypic screening and progressively narrowing down to specific molecular targets and pathway modulation.

Phase 1: Initial Phenotypic Screening and Target Class Identification

The initial phase of investigation aims to identify the broad biological effects of this compound across a range of cell-based assays. This will provide the foundational data to guide more focused mechanistic studies.

Antiproliferative and Cytotoxicity Assays

Given the anticancer activity of its derivatives, a primary area of investigation should be its effect on cell proliferation and viability across a panel of cancer cell lines and a non-cancerous control line.

Table 1: Representative Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
A549Lung CarcinomaCommonly used for antiproliferative studies.[4][5]
H69Small-Cell Lung CarcinomaRepresents a different lung cancer subtype.[4][6]
H69ARDoxorubicin-Resistant SCLCTo assess activity against drug-resistant cells.[4][6]
MCF-7Breast AdenocarcinomaEstrogen receptor-positive breast cancer model.
MDA-MB-231Breast AdenocarcinomaTriple-negative breast cancer model.
VeroKidney epithelial cells (non-cancerous)To assess general cytotoxicity.[9]
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[4][5]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Antimicrobial Activity Screening

The documented antimicrobial effects of similar scaffolds necessitate a broad-spectrum screen against pathogenic bacteria and fungi.[7][8]

Table 2: Representative Microbial Strains for Initial Screening

OrganismGram Stain/TypeClinical Relevance
Staphylococcus aureus (MRSA)Gram-positiveMultidrug-resistant pathogen.[8]
Enterococcus faecalis (VRE)Gram-positiveVancomycin-resistant pathogen.[8]
Escherichia coliGram-negativeCommon cause of various infections.[7]
Klebsiella pneumoniaeGram-negativeOpportunistic pathogen.[7]
Candida albicansFungalCommon cause of fungal infections.
Candida aurisFungalEmerging multidrug-resistant fungus.[8][10]
  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate.

  • Incubation: Incubate the plates at the optimal temperature for each organism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Elucidating the Molecular Mechanism

Based on the results from Phase 1, the subsequent investigations will focus on delineating the specific molecular targets and pathways affected by this compound. The following sections provide a hypothetical workflow assuming the compound exhibits significant antiproliferative activity.

Target Identification and Validation

As a preliminary step, computational docking studies can predict the binding affinity of this compound to a panel of known cancer-related proteins. This approach was utilized for its derivatives, suggesting potential interactions with SIRT2 and EGFR.[4][5][6]

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_target Target Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_3d Generate 3D structure of This compound energy_min Energy Minimization ligand_3d->energy_min run_docking Run Docking Algorithm (e.g., AutoDock Vina) energy_min->run_docking pdb Download Protein Structures (e.g., SIRT2, EGFR, COX-2) from PDB prep_protein Prepare Protein: Remove water, add hydrogens pdb->prep_protein define_site Define Binding Site prep_protein->define_site define_site->run_docking analyze_poses Analyze Binding Poses and Interactions run_docking->analyze_poses rank_compounds Rank by Binding Energy (ΔG) analyze_poses->rank_compounds experimental_validation Experimental Validation rank_compounds->experimental_validation Top candidates for experimental validation

Caption: Workflow for in silico molecular docking studies.

Based on docking results and the activities of related compounds, direct enzymatic or binding assays should be performed.

  • SIRT2/EGFR Kinase Assays: If docking suggests interaction with SIRT2 or EGFR, commercially available enzymatic assays can quantify the inhibitory effect of the compound on their activity.

  • COX-1/COX-2 Inhibition Assays: Given its arylpropionic acid structure, assessing its inhibitory activity against COX-1 and COX-2 is crucial to understand its potential for anti-inflammatory effects and associated gastrointestinal side effects.[1]

Cellular Mechanism of Action

Flow cytometry can determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Treatment: Treat cells with the IC50 concentration of this compound for 24 and 48 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.

  • Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the induction of apoptosis.

apoptosis_pathway_investigation cluster_cellular_effects Cellular Effects cluster_apoptosis_markers Apoptosis Markers cluster_pathway_analysis Upstream Pathway Analysis compound This compound cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest Induces? apoptosis Apoptosis Induction compound->apoptosis Induces? annexin_v Annexin V Staining (Phosphatidylserine externalization) apoptosis->annexin_v caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation western_blot Western Blot for Bcl-2 family proteins (Bax, Bcl-2) apoptosis->western_blot gene_expression RT-qPCR for apoptosis-related genes apoptosis->gene_expression parp_cleavage PARP Cleavage (Western Blot) caspase_activation->parp_cleavage

Sources

Computational Pharmacodynamics: Elucidating the Binding Mechanism of 3-(4-Acetylphenoxy)propanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

This technical guide details the in silico characterization of 3-(4-Acetylphenoxy)propanoic acid (3-4-APPA) . Structurally, this molecule belongs to the phenoxy-propanoic acid class, a scaffold historically significant in medicinal chemistry as the pharmacophore for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates) and sweet taste receptor antagonists (e.g., lactisole).

For this modeling exercise, we treat 3-4-APPA as a fragment-based lead targeting the PPAR


 Ligand Binding Domain (LBD) . The objective is to validate its potential to stabilize the AF-2 helix (Helix 12) via its carboxylic acid "warhead" while exploring the hydrophobic interactions of the acetyl-phenoxy tail.
Chemical Profile
PropertySpecification
IUPAC Name This compound
SMILES CC(=O)c1ccc(OCCC(=O)O)cc1
Molecular Weight 208.21 g/mol
Key Pharmacophore Carboxylic Acid (Anionic Head), Phenoxy Linker, Acetyl (H-bond acceptor)
Primary Target PPAR

(Nuclear Receptor Subfamily 1 Group C Member 3)

Integrated In Silico Workflow

To ensure high-confidence predictions, we employ a Hierarchical Virtual Screening (HVS) approach, moving from static quantum mechanics to dynamic trajectory analysis.

Workflow Start Input Structure (3-4-APPA) QM 1. QM Ligand Prep (DFT B3LYP/6-31G*) Start->QM Geometry Opt Docking 3. Induced Fit Docking (Flexible Ligand/Rigid Receptor) QM->Docking ESP Charges Target 2. Target Selection (PPAR-gamma PDB: 1FM6) Target->Docking Grid Gen MD 4. MD Simulation (100ns, Explicit Solvent) Docking->MD Top Pose Analysis 5. Interaction Profiling (RMSD, H-Bond Occupancy) MD->Analysis

Figure 1: Hierarchical modeling workflow ensuring geometric accuracy before dynamic validation.

Protocol 1: Quantum Mechanical Ligand Preparation

Standard force fields often miscalculate the torsion angles of ether linkages in phenoxy compounds. To correct this, we perform Density Functional Theory (DFT) optimization.

Methodology
  • Software: Gaussian 16 or ORCA.

  • Theory Level: B3LYP hybrid functional with the 6-31G* basis set.

  • Solvation: Polarizable Continuum Model (PCM) using water (

    
    ) to mimic the aqueous biological environment.
    
  • Output: Electrostatic Potential (ESP) charges are mapped to the atom centers. This is critical for the carboxylic acid headgroup, which will likely be deprotonated (anionic) at physiological pH (7.4).

Causality: We use DFT because the conjugation between the acetyl group and the phenyl ring creates a specific dipole moment that standard molecular mechanics (MM) force fields (like MMFF94) may underestimate, leading to incorrect docking orientations.

Protocol 2: Molecular Docking (PPAR Interaction)

The PPAR


 binding pocket is large and Y-shaped. Small fragments like 3-4-APPA can bind promiscuously. We use Induced Fit Docking (IFD)  to allow side-chain flexibility, specifically focusing on the "Acidic Pocket" formed by His323, His449, and Tyr473 .
Step-by-Step Protocol
  • Receptor Prep:

    • Download PDB ID: 1FM6 (Rosiglitazone bound structure).

    • Strip water molecules (except those bridging Arg288, if present).

    • Protonate His323 on the

      
      -nitrogen.
      
  • Grid Generation:

    • Center grid on the co-crystallized ligand coordinates.

    • Inner box: 10 Å x 10 Å x 10 Å.

  • Docking Parameters (e.g., AutoDock Vina / Glide):

    • Exhaustiveness: 32 (High precision).

    • Constraints: Define a Hydrogen Bond constraint on Tyr473 (The activation switch).

  • Scoring: Rank by binding affinity (

    
    , kcal/mol).
    
Predicted Interaction Map

The modeling should reveal a canonical "Charge Clamp" interaction.

InteractionMap Ligand_Acid COO- (Tail) Tyr473 Tyr473 (Helix 12) Ligand_Acid->Tyr473 H-Bond (2.8Å) His323 His323 Ligand_Acid->His323 Ionic/H-Bond Ligand_Ring Phenyl Ring Phe282 Phe282 Ligand_Ring->Phe282 Pi-Pi Stacking Ligand_Acetyl Acetyl Group Ser289 Ser289 Ligand_Acetyl->Ser289 Water Bridge?

Figure 2: Predicted interaction network within the PPAR


 LBD. The Acid-Tyr473 interaction is the critical "switch" for agonism.

Protocol 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to determine if 3-4-APPA can maintain Helix 12 in the active conformation over time.

Simulation Setup
ParameterSettingRationale
Engine GROMACS 2024 / Amber22Industry standard for protein-ligand dynamics.
Force Field Protein: ff14SB Ligand: GAFF2 (with AM1-BCC charges)ff14SB accurately models side-chain rotamers; GAFF2 handles organic small molecules well.
System Dodecahedron box, TIP3P WaterEnsures >1.0 nm buffer between protein and box edge.
Neutralization Na+ / Cl- (0.15 M)Mimics physiological ionic strength.
Ensemble NPT (310 K, 1 bar)Isothermal-isobaric ensemble matches biological conditions.
Duration 100 nsSufficient to observe ligand drift or pocket instability.
Analysis Metrics (Self-Validating System)
  • RMSD (Root Mean Square Deviation): If Ligand RMSD > 2.5 Å relative to the protein, the docking pose was unstable (False Positive).

  • H-Bond Occupancy: Calculate the % of simulation time the COO- ... HO-Tyr473 bond exists.

    • Target: > 60% occupancy implies strong agonism.

    • Target: < 30% implies weak/transient binding.

ADMET Profiling & Toxicity Prediction

Before synthesis or assay, we evaluate the "drug-likeness" of the scaffold.

Predicted Profile for 3-4-APPA:

  • Lipophilicity (LogP): ~2.1 (Ideal for oral bioavailability).

  • TPSA (Topological Polar Surface Area): ~46 Ų (High membrane permeability).

  • Blood-Brain Barrier (BBB): Likely permeable (passive diffusion).

  • Metabolism: The acetyl group is a potential site for reduction; the propanoic acid tail may undergo glucuronidation.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Nolte, R. T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma." Nature, 395(6698), 137–143. Link (PDB: 1FM6 Reference)

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455–461. Link

  • Wang, J., et al. (2004). "Development and testing of a general amber force field." Journal of Computational Chemistry, 25(9), 1157–1174. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

Technical Guide: Handling and Storage of 3-(4-Acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the handling, storage, and experimental management of 3-(4-Acetylphenoxy)propanoic acid . This document is structured for researchers requiring high-fidelity protocols for drug development and organic synthesis.

Executive Summary

This compound (CAS: 91143-72-5) is a critical intermediate in the synthesis of metabolic modulators, specifically peroxisome proliferator-activated receptor (PPAR) agonists and anti-inflammatory agents. Its structural integrity relies on the stability of its ether linkage and the reactivity of its ketone and carboxylic acid moieties. Improper storage can lead to decarboxylation or oxidative degradation, compromising downstream assays. This guide provides a self-validating framework for maintaining compound purity from intake to application.

Chemical Identity & Physicochemical Profile
ParameterTechnical Specification
Chemical Name This compound
CAS Number 91143-72-5
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Physical State White to off-white crystalline solid
Solubility (Primary) DMSO (>50 mg/mL), Methanol, Ethanol
Solubility (Aqueous) Low at neutral pH; soluble in alkaline buffers (pH > 8.0)
pKa (Predicted) ~4.1 (Carboxylic acid), ~-6 (Ketone oxygen protonation)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Senior Scientist Insight: The presence of the phenoxy ether linkage creates a specific vulnerability to strong acids and high-energy UV light. While the carboxylic acid tail provides stability in solid form, solubilization in protic solvents can accelerate esterification if catalytic acid is present.

Hazard Assessment (GHS Classification)

Based on structural analogs and functional group analysis.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Storage Protocol: The "Chain of Custody"

To ensure data integrity, the storage environment must prevent thermodynamic degradation.

A. Long-Term Storage (Powder)
  • Temperature: 2°C to 8°C (Refrigerated).

    • Why: Reduces the kinetic energy available for spontaneous decarboxylation or oxidation.

  • Atmosphere: Inert Gas (Argon or Nitrogen) recommended.

    • Why: The ketone moiety is susceptible to slow oxidation over extended periods; displacing oxygen prevents this.

  • Container: Amber glass vials with Teflon-lined caps.

    • Why: Amber glass blocks UV radiation (preventing radical formation at the ether linkage); Teflon prevents leaching of plasticizers which can contaminate the lipophilic domains of the molecule.

B. Solubilized Storage (Stock Solutions)
  • Solvent: DMSO (Dimethyl sulfoxide) is the gold standard.

  • Concentration: 10 mM to 50 mM stocks.

  • Conditions: Store at -20°C in aliquots.

    • Critical Rule: Avoid repeated freeze-thaw cycles. Each cycle introduces condensation (water), which can precipitate the compound or cause hydrolysis.

    • Shelf Life: 6 months at -20°C; 1 month at 4°C.

Handling & Solubilization Workflow

This workflow is designed to minimize "weighing errors" and "solubility crash-out," the two most common causes of failed assays.

Step-by-Step Solubilization Protocol
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening.

    • Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, altering the net weight and introducing water.

  • Weighing: Weigh the solid into a tared amber vial using an analytical balance (precision ±0.1 mg).

  • Primary Solubilization (DMSO):

    • Add analytical grade DMSO to achieve a 100 mM master stock.

    • Technique: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete dissolution.

  • Secondary Dilution (Aqueous/Media):

    • Dilute the DMSO stock into the assay buffer (e.g., PBS) slowly while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in biological assays.

    • Troubleshooting: If precipitation occurs upon aqueous dilution, adjust pH to 7.4–8.0. The carboxylic acid must be deprotonated (ionized) to maintain aqueous solubility.

Visualization: Handling Workflow

HandlingWorkflow Start Cold Storage (2-8°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weigh Weigh Solid (Amber Vial) Equilibrate->Weigh Solubilize Dissolve in DMSO (Master Stock) Weigh->Solubilize QC Visual Inspection (Optically Clear?) Solubilize->QC QC->Solubilize No (Sonicate) Aliquot Aliquot & Freeze (-20°C) QC->Aliquot Yes Use Dilute for Assay (pH > 7.4) Aliquot->Use

Caption: Operational workflow ensuring compound integrity from cold storage to assay application.

Quality Control & Stability Logic

To validate the compound's integrity over time, a "Stability Logic" approach is used. This involves understanding the degradation pathways and testing for them.

Degradation ModeTriggerIndicatorPrevention
Hydrolysis Moisture + Acid/BaseHPLC shift (appearance of phenol/propionic acid peaks)Store in desiccator; use anhydrous DMSO.
Oxidation Oxygen + LightYellowing of solution; impurity peaks on LC-MSNitrogen purge; Amber glass.
Precipitation Low pH (< 4.0)Turbidity in aqueous bufferMaintain pH > 7.4 in final assay.
Visualization: Stability & Degradation Logic

StabilityLogic Compound 3-(4-Acetylphenoxy) propanoic acid Radical Ether Cleavage (Radical Mechanism) Compound->Radical Exposed to Precip Protonation & Precipitation Compound->Precip Exposed to Light UV Light Light->Radical Moisture Moisture/Water Acid Acidic pH Acid->Precip Degradation Degradation Products (Phenols/Acids) Radical->Degradation Loss Loss of Bioavailability Precip->Loss

Caption: Causal map of environmental stressors leading to compound failure.

Disposal & Regulatory Compliance
  • Waste Stream: Halogen-free organic solvent waste (if in DMSO). Solid waste for dry powder.

  • Neutralization: Do not attempt to neutralize large quantities. Incineration is the standard disposal method for phenoxy acid derivatives.

  • Compliance: Consult local EHS guidelines. This compound is generally not classified as a PBT (Persistent, Bioaccumulative, Toxic) but should be treated as a potential aquatic toxicant due to the phenoxy moiety.

References
  • Sigma-Aldrich. (n.d.). This compound Product Specification & CAS Data. Retrieved from

  • PubChem. (2024). Compound Summary: this compound (CAS 91143-72-5). National Center for Biotechnology Information. Retrieved from

  • ChemScene. (2024). Safety Data Sheet: Phenoxypropanoic acid derivatives. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Phenoxy Acids. Retrieved from

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 3-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 3-(4-Acetylphenoxy)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is executed via a robust two-step process, commencing with a Williamson ether synthesis to couple 4-hydroxyacetophenone with ethyl 3-bromopropanoate, followed by a saponification reaction to hydrolyze the intermediate ester. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and analytical validation methods. The protocol emphasizes safety, reproducibility, and high-purity outcomes, ensuring its reliability for research and development applications.

Introduction and Scientific Context

This compound is a bifunctional organic molecule featuring a ketone, an ether linkage, and a carboxylic acid. This unique combination of functional groups makes it an attractive starting material for the development of more complex molecules, including pharmaceutical agents and specialized polymers. For instance, derivatives of phenoxypropanoic acids have been explored as agonists for free fatty acid receptors (FFA4), which are targets in metabolic diseases.[1][2]

The synthetic strategy detailed herein is predicated on two fundamental and highly reliable organic reactions. The initial step is the Williamson ether synthesis , a classic S(_N)2 reaction where a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) acts as a nucleophile to displace a halide from an organohalide.[3][4][5][6] The subsequent step is a saponification , the base-catalyzed hydrolysis of an ester to yield a carboxylate salt, which is then protonated to form the final carboxylic acid. This two-step approach is advantageous due to its high efficiency, use of readily available starting materials, and straightforward purification procedures.

Reaction Scheme:

Step 1: Williamson Ether Synthesis Step 1: Williamson Ether Synthesis

Step 2: Ester Hydrolysis (Saponification) Step 2: Ester Hydrolysis

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.FormulaMW ( g/mol )SupplierPurity
4-Hydroxyacetophenone99-93-4C₈H₈O₂136.15Sigma-Aldrich≥98%
Ethyl 3-bromopropanoate539-74-2C₅H₉BrO₂181.03Alfa Aesar98%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher ScientificAnhydrous, ≥99%
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00VWR≥97%, pellets
Acetone67-64-1C₃H₆O58.08J.T. BakerACS Grade
Ethanol64-17-5C₂H₆O46.07Decon Labs95%
Diethyl Ether60-29-7C₄H₁₀O74.12Fisher ScientificACS Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.46VWR6 M aq. solution
Ethyl Acetate141-78-6C₄H₈O₂88.11Fisher ScientificHPLC Grade
Hexane110-54-3C₆H₁₄86.18Fisher ScientificHPLC Grade
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass beakers and graduated cylinders

  • Analytical balance (±0.001 g)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • pH indicator strips or pH meter

  • Standard laboratory glassware and personal protective equipment (PPE)

Detailed Synthesis Protocol

Part A: Synthesis of Ethyl 3-(4-acetylphenoxy)propanoate (Intermediate)

This stage involves the formation of the ether linkage via an S(_N)2 reaction.

Synthesis_Workflow Reactants Reactants 4-Hydroxyacetophenone Ethyl 3-bromopropanoate K₂CO₃ Reaction_Setup Reaction Setup Solvent: Acetone Reflux at 60-65°C Reactants->Reaction_Setup Combine Monitoring Reaction Monitoring (TLC, 4-6 hours) Reaction_Setup->Monitoring Heat Workup Workup Filter K₂CO₃ Evaporate Solvent Monitoring->Workup Completion Intermediate Crude Intermediate Ethyl 3-(4-acetylphenoxy)propanoate Workup->Intermediate Isolate

Caption: Workflow for the Williamson Ether Synthesis of the intermediate ester.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyacetophenone (5.45 g, 40.0 mmol) and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 100 mL of acetone to the flask. Stir the resulting suspension at room temperature for 10 minutes.

    • Scientist's Note: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenolic hydroxyl group (pKa ≈ 8) to form the potassium phenoxide nucleophile. Acetone is an excellent polar aprotic solvent for this S(_N)2 reaction as it solvates the cation (K⁺) but not the nucleophile, enhancing its reactivity. Using 1.5 equivalents of the base ensures complete deprotonation.

  • Reagent Addition: Add ethyl 3-bromopropanoate (5.4 mL, 44.0 mmol, 1.1 equiv) to the suspension dropwise using a syringe or dropping funnel.

    • Scientist's Note: A slight excess of the alkylating agent is used to ensure the complete consumption of the more valuable 4-hydroxyacetophenone. The reaction is an S(_N)2 displacement, which is favored by the primary alkyl halide structure of ethyl 3-bromopropanoate.[4]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The reaction is complete when the 4-hydroxyacetophenone spot (visualized under UV light) is no longer visible.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone (2 x 15 mL).

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield the crude product, ethyl 3-(4-acetylphenoxy)propanoate, typically as a pale yellow oil or a low-melting solid. The crude product is of sufficient purity for the subsequent hydrolysis step.

Part B: Saponification to this compound (Final Product)

This final step converts the intermediate ester into the desired carboxylic acid.

  • Setup: Transfer the crude ester from Part A into a 250 mL round-bottom flask. Prepare a solution of sodium hydroxide (2.40 g, 60.0 mmol) in 80 mL of a 3:1 water/ethanol mixture. Add this solution to the flask containing the crude ester.

    • Scientist's Note: Ethanol is used as a co-solvent to ensure the miscibility of the organic ester in the aqueous basic solution, facilitating an efficient hydrolysis reaction. A stoichiometric excess of NaOH is used to drive the saponification to completion.

  • Reaction: Stir the mixture vigorously at room temperature for 2-3 hours. The reaction can be gently warmed (to 40-50°C) to expedite hydrolysis if needed. The solution should become homogeneous as the reaction proceeds.

  • Solvent Removal: After the reaction is complete (monitored by TLC showing the disappearance of the starting ester), remove the ethanol from the mixture using a rotary evaporator.

  • Purification (Extraction): Dilute the remaining aqueous solution with ~50 mL of water and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

    • Scientist's Note: This washing step is crucial. The product exists as the water-soluble sodium carboxylate salt, while any remaining lipophilic impurities will be extracted into the diethyl ether phase, leading to a purer final product.

  • Acidification: Cool the aqueous layer in an ice bath. While stirring, slowly add 6 M HCl dropwise to acidify the solution to a pH of ~2. A white precipitate of this compound will form.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 70-85% over the two steps.

Purification and Analytical Characterization

While the precipitated product is often of high purity, recrystallization can be performed for analytical-grade material.

Analysis_Workflow Crude_Product Dried Crude Product (White Solid) Recrystallization Recrystallization Solvent: Ethanol/Water Crude_Product->Recrystallization Dissolve & Cool Pure_Product Pure Crystalline Product Recrystallization->Pure_Product Filter & Dry NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (Confirm MW) Pure_Product->MS IR IR Spectroscopy (Functional Groups) Pure_Product->IR Final_Validation Structure Confirmed NMR->Final_Validation Analyze Data MS->Final_Validation Analyze Data IR->Final_Validation Analyze Data

Caption: Workflow for the purification and analytical validation of the final product.

Recrystallization Protocol
  • Dissolve the crude this compound in a minimum amount of hot 95% ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.

Expected Analytical Data
  • Appearance: White crystalline solid.

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.4 (br s, 1H, -COOH), 7.95 (d, J=8.8 Hz, 2H, Ar-H ortho to C=O), 7.05 (d, J=8.8 Hz, 2H, Ar-H ortho to O), 4.25 (t, J=6.2 Hz, 2H, -OCH₂-), 2.75 (t, J=6.2 Hz, 2H, -CH₂COOH), 2.52 (s, 3H, -COCH₃).

    • Interpretation: The downfield singlet at 12.4 ppm confirms the carboxylic acid proton. The two doublets at 7.95 and 7.05 ppm are characteristic of a para-substituted benzene ring. The two triplets at 4.25 and 2.75 ppm, integrating to 2H each and showing mutual coupling, confirm the -OCH₂CH₂- moiety. The sharp singlet at 2.52 ppm corresponds to the acetyl methyl group.[7][8]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 196.5 (C=O, ketone), 172.5 (C=O, acid), 162.8 (Ar-C), 130.5 (Ar-C), 130.2 (Ar-CH), 114.5 (Ar-CH), 64.0 (-OCH₂-), 33.8 (-CH₂COOH), 26.8 (-COCH₃).

  • Mass Spectrometry (ESI-): m/z calculated for C₁₁H₁₁O₄⁻ [M-H]⁻: 207.0663; found: 207.0668.

    • Interpretation: The observation of the deprotonated molecular ion at the correct mass confirms the molecular weight of the target compound.[9]

  • IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1735 (C=O stretch of carboxylic acid), 1670 (C=O stretch of ketone), 1605, 1580 (C=C aromatic stretches), 1240 (C-O ether stretch).

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Hydroxyacetophenone: Harmful if swallowed and causes serious eye irritation.[10][11][12][13] Avoid inhalation of dust and contact with skin and eyes.

  • Ethyl 3-bromopropanoate: Causes skin and serious eye irritation.[14][15][16][17] It is a combustible liquid. Keep away from heat and open flames.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[18][19][20][21] Handle with extreme care, as it can generate significant heat when dissolved in water.

  • Acetone and Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present during handling and use.

  • Hydrochloric Acid: Corrosive. Causes skin burns and eye damage. Avoid inhaling vapors.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • Kavaliauskas, P., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • NIH PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. Available at: [Link]

  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • ResearchGate. (2011, November 24). Reaction of p-hydroxy acetophenone with 1-bromo-2-chloro ethane. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution. Available at: [Link]

  • PubMed. (2020, December 15). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

  • Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propanoic acid. Available at: [Link]

  • PMC. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists | Request PDF. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]

  • New Jersey Department of Health. (2015, November). Hazardous Substance Fact Sheet: Sodium Hydroxide. Available at: [Link]

  • OSTI.gov. (2023, July 10). 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. Available at: [Link]

  • Nagwa Classes. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. Available at: [Link]

  • Nano. (n.d.). SAFETY DATA SHEET - Sodium Hydroxide 30-50%. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2017, February 21). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available at: [Link]

  • Synthonix. (n.d.). Ethyl 3-bromopropanoate. Available at: [Link]

  • Scribd. (n.d.). 4 Hydroxy Acetophenone. Available at: [Link]

  • MetaSci Inc. (n.d.). Safety Data Sheet 4-Hydroxyacetophenone. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • YouTube. (2023, November 29). Experimental Determination of Structure of propanoic acid. Available at: [Link]

  • CPAChem. (2024, September 20). Safety data sheet - 4'-Hydroxyacetophenone. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Available at: [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3-(4-Acetylphenoxy)propanoic Acid (APPA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

3-(4-Acetylphenoxy)propanoic acid (APPA) (CAS: 5002-52-8 / 20303-31-5 analogues) is a critical pharmaceutical building block belonging to the class of phenoxy acids. It is structurally characterized by a phenyl ring substituted with an acetyl group (para-position) and a propanoic acid tail via an ether linkage.

This molecular architecture serves as a key intermediate in the synthesis of PPAR agonists (peroxisome proliferator-activated receptors), fibrate derivatives, and specific anti-ulcer agents. Due to its reactive carboxylic acid and ketone moieties, it is often monitored as:

  • A Key Starting Material (KSM): Requiring high purity assays (>99.0%).

  • A Process-Related Impurity: Requiring trace-level quantification (ppm levels) in final drug substances (API).

Physicochemical Profile
ParameterValue (Approx.)Analytical Implication
Formula C₁₁H₁₂O₄MW = 208.21 g/mol
pKa ~4.5 (Carboxylic Acid)Requires acidic mobile phase (pH < 3.0) to suppress ionization and prevent peak tailing on C18 columns.
LogP ~1.3 – 1.6Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.
UV Max ~265–275 nmThe acetophenone chromophore allows for sensitive UV detection.

Analytical Strategy & Decision Tree

The choice of method depends strictly on the analytical threshold required. For raw material assay, HPLC-UV is robust and cost-effective. For impurity profiling in a complex matrix, LC-MS/MS is required to achieve specificity and sensitivity.

Workflow Logic

AnalyticalStrategy Start Sample Type Analysis Decision Target Concentration? Start->Decision HighConc Raw Material / Intermediate (> 0.1% w/w) Decision->HighConc High LowConc Trace Impurity / API Matrix (< 0.05% w/w) Decision->LowConc Low Prep1 Dilute & Shoot (ACN/Water) HighConc->Prep1 Prep2 Solid Phase Extraction (SPE) (Anion Exchange) LowConc->Prep2 HPLC Method A: HPLC-UV (Robustness Focus) LCMS Method B: LC-MS/MS (Sensitivity Focus) Prep1->HPLC Prep2->LCMS

Figure 1: Analytical Decision Tree selecting the appropriate methodology based on sensitivity requirements.

Method A: HPLC-UV (Purity & Assay)

This protocol is the "Gold Standard" for routine quality control. It utilizes an acidic mobile phase to ensure the carboxylic acid moiety of APPA remains protonated (


), increasing interaction with the C18 stationary phase and sharpening the peak shape.
Chromatographic Conditions
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmEnd-capping reduces silanol interactions with the polar ether oxygen.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Suppresses carboxylic acid ionization (pKa ~4.5).
Mobile Phase B Acetonitrile (HPLC Grade)Provides elution strength for the aromatic ring.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 275 nmTargets the

transition of the ketone group.
Temperature 30°CMaintains reproducible retention times.
Injection Vol 10 µLStandard loop size.
Gradient Program
  • 0-2 min: 20% B (Isocratic hold)

  • 2-12 min: 20%

    
     80% B (Linear Gradient)
    
  • 12-15 min: 80% B (Wash)

  • 15.1 min: 20% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of APPA Reference Standard in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

Method B: LC-MS/MS (Trace Impurity Analysis)

When APPA is a potential impurity in a final drug product, UV detection may lack the necessary selectivity. We employ Negative Ion Mode ESI , taking advantage of the carboxylic acid's ability to deprotonate (


).
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Precursor Ion:

    
     207.1 (
    
    
    
    ).
  • Product Ions (MRM):

    • Quantifier: 207.1

      
       163.1 (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Qualifier: 207.1

      
       59.0 (Acetate fragment) or 119.0 (Phenolic cleavage).
      
LC Parameters (MS Compatible)
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: Acetonitrile.[1]

  • Column: C18, 2.1 x 100 mm, 1.8 µm (UHPLC).

Sample Preparation Protocol (Solid Phase Extraction)

For complex matrices (e.g., plasma or formulated drug product), simple dilution is insufficient. We use Mixed-Mode Anion Exchange (MAX) SPE cartridges to selectively retain the acidic APPA while washing away neutrals and bases.

SPE_Workflow Sample Sample (pH > 6.0) Cond Condition MAX Cartridge (MeOH -> Water) Sample->Cond Load Load Sample (Acid binds to N+) Cond->Load Wash Wash 1. NH4OH (Remove Neutrals) 2. MeOH (Remove Hydrophobic) Load->Wash Elute Elute 2% Formic Acid in MeOH Wash->Elute

Figure 2: Mixed-Mode Anion Exchange (MAX) extraction protocol. The high pH load ensures APPA is anionic (COO-) and binds to the cartridge; the acidic elution neutralizes it (COOH) for release.

Troubleshooting & Causality

ObservationRoot Cause AnalysisCorrective Action
Peak Tailing Secondary interactions between the carboxylic acid and residual silanols on the silica support.Crucial: Ensure Mobile Phase pH is

3.0. Add 10mM Ammonium Acetate if using MS, or increase Phosphoric acid strength for UV.
Retention Time Drift Temperature fluctuations affecting the ionization equilibrium of the weak acid.Use a column oven set strictly to 30°C or 40°C. Do not rely on ambient temperature.
Split Peaks Sample solvent is stronger than the mobile phase (e.g., dissolving pure sample in 100% ACN).Dissolve sample in 50:50 Water:ACN or match the initial gradient composition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819922, this compound. Retrieved from [Link]

  • SIELC Technologies. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. (Methodology analogue for phenoxy-propionic acids).[2] Retrieved from [Link]

  • Hajkova, R. et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen.[3] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates acidic mobile phase requirements for phenyl-propionic acids). Retrieved from [Link]

  • NIST Chemistry WebBook. 3-(4-Methoxyphenyl)propionic acid Mass Spectrum. (Spectral analogue for fragmentation patterns). Retrieved from [Link]

Sources

A Robust, Validated RP-HPLC Method for the Quantification of 3-(4-Acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 3-(4-Acetylphenoxy)propanoic acid

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. The compound, an aromatic carboxylic acid, presents analytical challenges typical of polar, ionizable molecules. The developed method utilizes an ion-suppression strategy to achieve excellent retention, peak symmetry, and resolution on a standard C18 stationary phase. This guide provides a comprehensive overview of the method's principles, a step-by-step experimental protocol, and a framework for method validation, making it suitable for implementation in research, quality control, and drug development environments.

1. Introduction and Scientific Rationale

This compound is a bifunctional organic molecule featuring a carboxylic acid group and an aromatic ketone. The accurate quantification of such compounds is crucial in various scientific disciplines, including synthetic chemistry for purity assessment and pharmaceutical development for process control and stability testing. The primary challenge in the HPLC analysis of aromatic carboxylic acids is controlling their ionization state to achieve reproducible retention on reversed-phase columns.[1][2]

Direct analysis of the ionized carboxylate form often results in poor retention and asymmetric peak shapes. Therefore, this method employs an ion-suppression technique. By acidifying the mobile phase to a pH significantly lower than the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized state. This increases the overall hydrophobicity of the molecule, leading to stronger interaction with the non-polar C18 stationary phase and resulting in improved retention and chromatographic performance.[2] The selection of a phosphate buffer provides stable pH control, while acetonitrile is used as the organic modifier for its elution strength and UV transparency.

2. Experimental Design and Methodology

This section outlines the necessary instrumentation, reagents, and the optimized chromatographic conditions for the analysis.

2.1. Instrumentation and Reagents

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data Acquisition: Chromatography data station software for instrument control and data processing.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Orthophosphoric Acid (H₃PO₄) (Analytical Grade)

    • Ultrapure Water (18.2 MΩ·cm)

2.2. Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

3. Detailed Analytical Protocols

The following protocols provide step-by-step instructions for analysis, designed to ensure reproducibility and accuracy.

3.1. Protocol 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (Aqueous Buffer):

    • Weigh 3.40 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of ultrapure water to prepare a 25 mM solution.

    • Adjust the pH of the solution to 2.8 using 85% orthophosphoric acid, monitoring with a calibrated pH meter.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Mobile Phase B (Organic):

    • Use HPLC-grade acetonitrile directly.

  • Final Mobile Phase (for Isocratic Elution):

    • Premix Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

    • Degas the final mobile phase for 10-15 minutes using sonication or an online degasser before use.

3.2. Protocol 2: Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent). This solution should be stored under refrigeration.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in the diluent to achieve a final concentration within the linear range of the method (e.g., 25 µg/mL).

    • Vortex or sonicate the sample to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

3.3. Analytical Workflow Diagram

The entire process from preparation to analysis is visualized in the following workflow diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Stock Solution Prep E System Suitability Test (SST) B->E C Sample Preparation F Sequence Execution C->F D->E E->F G Peak Integration & Quantification F->G H Validation & SST Parameter Check G->H I Final Report Generation H->I

Caption: End-to-end HPLC analysis workflow.

4. Method Validation: A Self-Validating System

A validated HPLC method provides assurance of its reliability. The following parameters and acceptance criteria establish a self-validating system for routine analysis.

4.1. System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified by injecting a working standard (e.g., 25 µg/mL) five times. The results must meet the criteria outlined below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry
Theoretical Plates (N) > 2000Measures column efficiency
% RSD of Retention Time ≤ 1.0%Demonstrates system precision and stability
% RSD of Peak Area ≤ 2.0%Demonstrates detector and injector precision

4.2. Core Validation Protocols

  • Specificity: Analyze a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the prepared working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery study by adding known amounts of the analyte to a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a single sample on the same day. The % RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The % RSD between the two sets of data should meet predefined criteria.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2, column temperature by ±2 °C, flow rate by ±0.1 mL/min) to assess the method's reliability under minor perturbations. The SST criteria should still be met.

The isocratic RP-HPLC method presented here is demonstrated to be simple, rapid, and robust for the quantitative analysis of this compound. The use of an acidified mobile phase provides excellent peak shape and reproducible retention, making the method highly suitable for routine quality control and research applications. The integrated validation framework ensures that the method generates trustworthy and accurate data, adhering to high scientific standards.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Matysová, L., & Solich, P. (2005). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Mihai, C., & Minca, I. (2008). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 65(2). Retrieved from [Link]

  • Shimadzu. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. LabRulez LCMS. Retrieved from [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 237-245. Retrieved from [Link]

  • Akyol, B., & Öztekin, N. (2019). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 59-64. Retrieved from [Link]

  • Reyes, L. H., et al. (2025). Journal of Chromatography B. Retrieved from [Link]

Sources

Using "3-(4-Acetylphenoxy)propanoic acid" in cell culture assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 3-(4-Acetylphenoxy)propanoic Acid in Metabolic & Cytotoxicity Assays

Executive Summary & Biological Context

This compound is a synthetic carboxylic acid derivative belonging to the class of phenoxy-alkanoic acids. Structurally, it consists of a lipophilic phenyl ring substituted with an acetyl group (para-position) and a hydrophilic propanoic acid tail linked via an ether bond.

In drug discovery, this scaffold is highly significant as a pharmacophore for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPAR


 and PPAR

. The structural homology to established fibrates (e.g., Fenofibrate, Gemfibrozil) suggests its utility as a chemical probe for investigating lipid metabolism, mitochondrial fatty acid oxidation, and insulin sensitization. Additionally, recent Structure-Activity Relationship (SAR) studies implicate related phenoxy-derivatives in anticancer activity via SIRT2 inhibition and oxidative stress modulation.

Primary Applications:

  • Metabolic Screening: Assessment of PPAR-mediated transcriptional activation in hepatocytes.

  • Hit-to-Lead Optimization: Evaluation of chain-length effects (propanoic vs. acetic acid) on membrane permeability.

  • Cytotoxicity Profiling: Determination of therapeutic windows in liver (HepG2) and adipose (3T3-L1) models.

Material Properties & Preparation

Compound Identity:

  • IUPAC Name: this compound

  • Chemical Class: Phenoxypropionic acid derivative

  • Molecular Weight: ~208.21 g/mol

  • Solubility: Low in water (acidic form); High in organic solvents (DMSO, Ethanol).

Protocol A: Stock Solution Preparation

Rationale: The carboxylic acid tail renders the compound pH-sensitive. Direct dissolution in culture media often leads to micro-precipitation, invalidating IC50/EC50 data.

  • Weighing: Weigh 10 mg of this compound into a sterile glass vial (avoid plastic static).

  • Solvent Choice: Add DMSO (Dimethyl Sulfoxide) to achieve a 100 mM stock .

    • Calculation: Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 10 mg / (208.21 × 0.1) ≈ 0.480 mL (480 µL) DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Experimental Workflows & Protocols

Protocol B: Cytotoxicity Profiling (HepG2 Model)

Objective: Establish the non-toxic concentration range (Maximum Tolerated Dose) prior to functional assays. Phenoxy-acids can induce mitochondrial uncoupling at high concentrations.

Reagents:

  • HepG2 cells (HB-8065)

  • EMEM media + 10% FBS

  • CCK-8 or MTT Reagent

Step-by-Step Methodology:

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.
    
  • Compound Dilution: Prepare a 2x working solution in media (max 0.2% DMSO).

    • Range: 0, 10, 50, 100, 250, 500, 1000 µM.

  • Treatment: Aspirate old media. Add 100 µL of fresh media + 100 µL of 2x compound solution.

    • Control: Vehicle (0.1% DMSO final).

    • Positive Control: Doxorubicin (1 µM) or Triton X-100.

  • Incubation: 24 or 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10 µL CCK-8 reagent. Incubate 2 hours. Measure Absorbance at 450 nm.

  • Analysis: Calculate % Viability relative to Vehicle. Determine ICngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .[1]
    
    • Acceptance Criteria: Vehicle control must show <5% variation.

Protocol C: Functional Metabolic Assay (PPAR Activation)

Objective: Verify if the compound acts as a PPAR agonist by measuring the upregulation of downstream target genes (CPT1A, PDK4) involved in fatty acid oxidation.

Experimental Logic (Self-Validating):

  • Hypothesis: If this compound mimics fibrates, it will bind PPAR

    
    , heterodimerize with RXR, and bind PPRE sites on DNA.
    
  • Validation: Use Fenofibrate (50 µM) as a positive control. If Fenofibrate fails to induce CPT1A, the assay is invalid.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in 6-well plates (

    
     cells/well). Grow to 80% confluency.
    
  • Starvation (Critical): Switch to serum-free or low-serum (0.5% FBS) media 12 hours prior to treatment. Why? Serum lipids contain endogenous PPAR ligands that mask the drug effect.

  • Treatment: Treat cells for 24 hours with:

    • Vehicle (0.1% DMSO)

    • This compound (50 µM and 100 µM - based on Tox data)

    • Positive Control: Fenofibrate (50 µM) or GW7647 (100 nM).

  • Lysis & Extraction: Wash 2x with cold PBS. Lyse using Trizol or Silica-column buffer.

  • RT-qPCR:

    • Convert 1 µg RNA to cDNA.

    • Run qPCR for Target Genes : CPT1A (Carnitine Palmitoyltransferase 1A), ACOX1 (Acyl-CoA Oxidase 1).

    • Reference Gene : GAPDH or B2M.

  • Data Processing: Use the

    
     method to calculate fold-change.
    

Visualization of Signaling & Workflow

Figure 1: Mechanism of Action (PPAR Activation Pathway)

Caption: Proposed mechanism where the phenoxy-propanoic acid derivative enters the nucleus, activates PPAR, and drives fatty acid oxidation gene expression.

PPAR_Pathway Compound 3-(4-Acetylphenoxy) propanoic acid Membrane Cell Membrane Compound->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm PPAR PPAR-alpha Cytoplasm->PPAR Ligand Binding Complex PPAR/RXR Heterodimer PPAR->Complex Dimerization Nucleus Nucleus PPAR->Nucleus Translocation RXR RXR RXR->Complex PPRE PPRE (Promoter) Complex->PPRE DNA Binding Nucleus->RXR Transcription Transcription (mRNA) PPRE->Transcription Recruitment of Co-activators TargetGenes Target Genes: CPT1A, PDK4, ACOX1 Transcription->TargetGenes Function Fatty Acid Oxidation TargetGenes->Function Metabolic Shift

Figure 2: Experimental Workflow (qPCR Assay)

Caption: Step-by-step protocol from compound preparation to quantitative gene expression analysis.

Workflow cluster_0 Preparation cluster_1 Cell Culture (HepG2) cluster_2 Analysis Stock Stock Prep (100mM DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Treat Compound Treatment (24h) Dilution->Treat Seed Seed Cells (24h) Starve Serum Starve (12h) Seed->Starve Starve->Treat Lysis RNA Extraction Treat->Lysis cDNA cDNA Synthesis Lysis->cDNA qPCR RT-qPCR (CPT1A/GAPDH) cDNA->qPCR

Data Interpretation Guide

OutcomeInterpretationTroubleshooting / Next Steps
High Toxicity (IC50 < 10 µM) Compound causes mitochondrial stress or membrane disruption.Reduce concentration. Check pH of media (acidic tail may lower pH).
No Gene Induction Compound does not bind PPAR or cannot penetrate membrane.Verify cell permeability (Caco-2). Try higher conc (up to 200 µM).
Induction > Positive Control Potent agonist ("Super-agonist").Perform dose-response curve (EC50). Check for off-target effects.
Precipitation in Media Poor solubility at neutral pH.Pre-dilute in warm media. Use BSA-conjugated delivery.

References

  • Xu, Y., et al. (2006). "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters, 16(3), 689-693. Link

  • Li, P., et al. (2025). "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates." Pharmaceuticals, 18(1), 733. Link

  • Fröhlich, E., et al. (2013). "New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists."[2] Journal of Medicinal Chemistry, 56(2), 526-540. Link

  • PubChem Compound Summary. "3-(4-Acetylphenyl)propanoic acid (CID 22036572 / Related Structures)." National Center for Biotechnology Information. Link

  • Gilde, A.J., & Van Bilsen, M. (2003). "Peroxisome proliferator-activated receptors (PPARs): regulators of gene expression in heart and skeletal muscle." Acta Physiologica Scandinavica, 178(4), 425-434. (Standard protocol reference for PPAR gene targets).

Sources

Application Note: A Comprehensive Guide to the Antimicrobial Evaluation of 3-(4-Acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Propionic acid derivatives have emerged as a promising class of compounds, with various studies highlighting their potential antibacterial and antifungal activities.[3][4][5] Specifically, the scaffold of 3-(4-Acetylphenoxy)propanoic acid presents a unique chemical structure for investigation. While direct studies on this specific molecule are not extensively published, related phenoxypropanoic and hydroxyphenylpropanoic acid derivatives have demonstrated significant, structure-dependent antimicrobial properties against multidrug-resistant pathogens.[6][7][8]

This guide, designed for drug discovery and microbiology researchers, provides a comprehensive framework for the systematic evaluation of this compound as a potential antimicrobial agent. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[9][10][11] We will proceed logically from initial potency determination to an investigation of therapeutic potential, providing not just the methodology but the scientific rationale behind each experimental step.

Section 1: Compound Preparation and Handling

1.1. Stock Solution Preparation The first critical step is the preparation of a high-concentration stock solution of this compound.

  • Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. Preparing a concentrated stock (e.g., 10 mg/mL or ~48 mM) allows for minimal volumes to be added to experimental assays, thereby reducing the final DMSO concentration to levels that do not affect microbial growth or cell viability (typically ≤1% v/v).

  • Protocol:

    • Accurately weigh 10 mg of this compound (MW: 208.2 g/mol ).

    • Dissolve in 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 2: Quantitative Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial evaluation is determining the minimum concentration of a compound required to inhibit or kill the target microorganism.[1][12] The broth microdilution method is the gold standard for this purpose.[1][13]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15]

Protocol: Broth Microdilution MIC Assay

  • Materials:

    • Test compound stock solution.

    • Sterile 96-well, flat-bottom microtiter plates.[13]

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • 0.5 McFarland turbidity standard.

    • Spectrophotometer.

  • Step-by-Step Procedure:

    • Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]

    • Plate Setup: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.[15]

    • Compound Dilution: Prepare a working solution of the test compound in CAMHB at twice the highest desired test concentration. Add 200 µL of this working solution to well 1.

    • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process across the plate to well 10, and discard the final 100 µL from well 10.[13][14] This creates a gradient of compound concentrations.

    • Controls:

      • Growth Control (Well 11): 100 µL CAMHB + 100 µL bacterial inoculum (no compound).

      • Sterility Control (Well 12): 200 µL CAMHB only (no compound, no bacteria).

    • Inoculation: Add 100 µL of the final bacterial suspension (prepared in Step 1) to wells 1 through 11. The final volume in each well will be 200 µL.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[1]

    • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[1][15] Growth should be evident in the growth control well, and the sterility control should remain clear.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This assay distinguishes bactericidal (killing) activity from bacteriostatic (inhibitory) activity.

Protocol: MBC Determination

  • Rationale: This protocol is a direct continuation of the MIC assay. By sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar, we can determine if the bacteria were merely inhibited or actively killed.[17][18]

  • Step-by-Step Procedure:

    • Following the MIC reading, select the clear wells corresponding to the MIC, and at least two higher concentrations.

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, spot 10-100 µL from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Also, plate a sample from the growth control well to confirm the initial inoculum viability.

    • Allow the spots to dry, then incubate the agar plate at 35-37°C for 18-24 hours.[18]

    • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum count.[16] In practice, this is often the lowest concentration plate spot that shows no more than 1-2 colonies.

Section 3: Elucidating the Mechanism of Action (MoA)

Identifying how a compound exerts its antimicrobial effect is a critical step in drug development.[2] While a full MoA study is extensive, initial experiments can provide valuable clues. Many antimicrobials act by disrupting key cellular processes like cell wall synthesis, membrane integrity, or DNA/protein synthesis.[2][19]

Hypothetical MoA: Membrane Disruption Given the lipophilic nature of the phenoxy group, a plausible initial hypothesis is that this compound interacts with and disrupts the bacterial cell membrane.[2][19]

Protocol: Propidium Iodide (PI) Uptake Assay for Membrane Permeability

  • Rationale: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. If a compound damages the cell membrane, PI will enter the cell, bind to DNA, and fluoresce, providing a quantitative measure of membrane disruption.

  • Materials:

    • Bacterial culture in mid-log phase.

    • Phosphate-buffered saline (PBS).

    • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).

    • Test compound and controls (e.g., a known membrane-disrupting agent like Polymyxin B).

    • Fluorometer or fluorescence microplate reader.

  • Step-by-Step Procedure:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation and wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to an OD600 of 0.2.

    • In a black, clear-bottom 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound control and a positive control.

    • Add PI to each well to a final concentration of ~2 µM.

    • Incubate the plate at room temperature, protected from light.

    • Measure fluorescence over time (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • An increase in fluorescence in the presence of the compound compared to the untreated control indicates membrane permeabilization.

Section 4: Cytotoxicity and Selectivity Index

A promising antimicrobial must be effective against pathogens while exhibiting minimal toxicity to host cells.[20] The Selectivity Index (SI) is a crucial metric that quantifies this therapeutic window.

Eukaryotic Cell Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[21][22][23] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22][23]

Protocol: MTT Assay on Mammalian Cells

  • Materials:

    • Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).[23]

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).[22]

    • 96-well tissue culture plates.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for toxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[22] Purple formazan crystals should become visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Calculation of the Selectivity Index (SI)

The SI provides a measure of a compound's selectivity for microbial cells over mammalian cells.[25]

  • Formula: Selectivity Index (SI) = CC₅₀ / MIC

  • Interpretation: A higher SI value is desirable. Generally, an SI greater than 10 is considered a promising indicator of selective toxicity, suggesting the compound is more toxic to the pathogen than to host cells.[26][27]

Section 5: Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting results and planning subsequent experiments.

Table 1: Hypothetical Antimicrobial Activity and Selectivity of this compound

Microorganism Strain MIC (µg/mL) MBC (µg/mL) CC₅₀ (HEK293 cells, µg/mL) Selectivity Index (CC₅₀/MIC)
Staphylococcus aureus ATCC 29213 8 16 >128 >16
Escherichia coli ATCC 25922 32 >128 >128 >4
Pseudomonas aeruginosa ATCC 27853 64 >128 >128 >2

| Candida albicans | ATCC 90028 | 16 | 32 | >128 | >8 |

Interpretation:

  • MIC/MBC Ratio: An MBC/MIC ratio of ≤4 typically indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity. In the table above, the compound shows bactericidal activity against S. aureus and fungicidal activity against C. albicans.

  • Selectivity: The compound shows high selectivity for S. aureus (SI >16), making it a more promising candidate for targeting Gram-positive infections than Gram-negative ones in this hypothetical scenario.

Visualizations

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism & Safety cluster_2 Phase 3: Analysis Compound Compound Stock (10 mg/mL in DMSO) MIC Determine MIC (Broth Microdilution) Compound->MIC Cyto Cytotoxicity Assay (CC50) (MTT on Mammalian Cells) Compound->Cyto MBC Determine MBC (Sub-culturing) MIC->MBC MOA Mechanism of Action (e.g., Membrane Assay) MIC->MOA SI Calculate Selectivity Index (SI = CC50 / MIC) MIC->SI Cyto->SI

Caption: Overall workflow for antimicrobial evaluation.

Hypothetical Mechanism: Membrane Disruption

G Compound 3-(4-Acetylphenoxy) propanoic acid Membrane Bacterial Cytoplasmic Membrane Compound->Membrane Intercalates into lipid bilayer Disruption Membrane Destabilization & Pore Formation Membrane->Disruption Leakage Ion Leakage & Loss of Proton Motive Force Disruption->Leakage Death Cell Lysis & Bacterial Death Leakage->Death

Sources

Application Note & Protocol: In Vitro Evaluation of "3-(4-Acetylphenoxy)propanoic acid" Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Profiling the Cytotoxic Potential of Novel Chemical Entities

The journey of a novel chemical entity from discovery to potential therapeutic application is a rigorous one, with safety and efficacy being paramount. A critical initial step in this process is the assessment of cytotoxicity, which provides essential insights into how a compound affects basic cellular viability and function. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic properties of "3-(4-Acetylphenoxy)propanoic acid," a novel compound with yet-to-be-characterized biological effects.

The methodologies detailed herein are designed to establish a foundational understanding of the compound's impact on cell health. We will explore three widely accepted and complementary assays: the MTT assay to assess metabolic activity, the LDH assay to measure membrane integrity, and the Caspase-3/7 assay to investigate the induction of apoptosis. By employing this multi-faceted approach, researchers can obtain a robust and nuanced cytotoxicity profile of "this compound," guiding further preclinical development.

I. Foundational Assays for Cytotoxicity Screening

A comprehensive assessment of cytotoxicity should not rely on a single method. Different assays measure distinct cellular parameters, and a combination of approaches provides a more complete picture of a compound's effects. This protocol outlines a tiered approach, beginning with an evaluation of metabolic activity and membrane integrity, followed by a more specific investigation into apoptotic pathways.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in most cases, correlates with cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of metabolically active cells.[2][3]

Causality Behind Experimental Choices: The MTT assay is often a primary choice for screening due to its simplicity, high-throughput compatibility, and sensitivity.[2][3] A decrease in the metabolic rate can be an early indicator of cellular stress or toxicity. However, it's important to recognize that some compounds can interfere with mitochondrial function without directly causing cell death, potentially leading to misleading results. Therefore, it is crucial to complement this assay with others that measure different aspects of cell health.

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_assay MTT Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (allow attachment) cell_seeding->incubation1 treatment Treat cells with compound (include vehicle control) incubation1->treatment compound_prep Prepare serial dilutions of 'this compound' compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h at 37°C add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubation3->solubilize shake Shake plate to dissolve formazan crystals solubilize->shake read_absorbance Measure absorbance at ~570nm shake->read_absorbance data_analysis Calculate % viability vs. control and determine IC50 read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the test compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% Triton X-100 with 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

B. Lactate Dehydrogenase (LDH) Assay: Monitoring Membrane Integrity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] LDH is a stable cytoplasmic enzyme present in all cell types.[4][5] When the plasma membrane is compromised, LDH leaks into the surrounding environment.[4][6] The assay quantifies this released LDH, which is directly proportional to the number of lysed cells.[7]

Causality Behind Experimental Choices: This assay serves as an excellent orthogonal method to the MTT assay. While MTT measures a loss of metabolic function (which can precede cell death), the LDH assay measures a definitive event in necrotic or late apoptotic cell death: the loss of membrane integrity. This provides a more direct measure of cell lysis.

LDH_Workflow cluster_prep Cell & Compound Preparation cluster_assay LDH Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat cells with 'this compound', vehicle, and lysis buffer (max LDH release) incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 transfer_supernatant Transfer supernatant to a new plate incubation2->transfer_supernatant add_reaction_mix Add LDH reaction mixture transfer_supernatant->add_reaction_mix incubation3 Incubate for 30 min at RT (light-protected) add_reaction_mix->incubation3 add_stop_solution Add stop solution incubation3->add_stop_solution read_absorbance Measure absorbance at ~490nm add_stop_solution->read_absorbance data_analysis Calculate % cytotoxicity read_absorbance->data_analysis

Caption: Workflow for assessing cytotoxicity using the LDH assay.

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol. It is crucial to include control wells:

    • Vehicle Control: Cells treated with the vehicle solvent only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the incubation period.[8]

    • Background Control: Medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a catalyst and a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the assay kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

C. Caspase-3/7 Assay: Detecting Apoptotic Cell Death

Caspases are a family of proteases that are key mediators of apoptosis.[9][10] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[10] This assay utilizes a substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[11] Upon cleavage, a fluorescent or luminescent signal is generated, proportional to the amount of active caspase-3/7 in the cell lysate.[11][12]

Causality Behind Experimental Choices: If the MTT or LDH assays indicate cytotoxicity, the caspase-3/7 assay helps to elucidate the mechanism of cell death. A positive result in this assay suggests that "this compound" induces apoptosis, a programmed and controlled form of cell death. This is often a desirable characteristic for anti-cancer agents.

Apoptosis_Pathway compound This compound stress Cellular Stress (e.g., DNA damage, ER stress) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase37 Caspase-3/7 (Effector) caspase9->caspase37 substrates Cellular Substrates (e.g., PARP) caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 3-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

3-(4-Acetylphenoxy)propanoic acid is a critical intermediate, frequently utilized in the synthesis of PPAR agonists (e.g., glitazars), leukotriene antagonists, and other metabolic disorder therapeutics.

The synthesis typically follows a Williamson Ether Synthesis or a Michael Addition pathway. While conceptually simple, this reaction is prone to specific failure modes—primarily competitive elimination of the alkylating agent and pH-dependent isolation failures.

This guide provides a self-validating protocol and a troubleshooting logic tree to maximize yield and purity.

The "Golden" Protocol: Aqueous Williamson Ether Synthesis

This protocol is selected for its robustness, scalability, and "green" solvent profile. It utilizes the high nucleophilicity of the phenoxide anion in an aqueous alkaline medium.

Reactants & Stoichiometry
ComponentRoleEquiv.[1]Notes
4-Hydroxyacetophenone Substrate1.0Limiting reagent.
3-Bromopropanoic acid Alkylating Agent1.5Excess required due to competitive hydrolysis/elimination.
NaOH (aq, 20-30%) Base2.5 - 3.0Must neutralize both the phenol (pKa ~10) and the carboxylic acid of the reagent (pKa ~4.5).
Water SolventN/AMinimum volume to maintain stirring (approx. 5-10 mL/g substrate).
Step-by-Step Methodology
  • Deprotonation: Dissolve 4-hydroxyacetophenone in the NaOH solution. The solution should turn yellow/orange due to the formation of the phenoxide anion.

    • Checkpoint: If the solution is cloudy, warm slightly until clear.

  • Addition: Add 3-bromopropanoic acid slowly to the stirring phenoxide solution.

    • Why? Adding the acid to the base prevents localized acidification which could protonate the phenol, rendering it non-nucleophilic.

  • Reaction: Reflux the mixture (approx. 100°C) for 2–4 hours.

    • Mechanism:[2][3]

      
       displacement of bromide by the phenoxide oxygen.
      
    • Side Reaction Note: At high temperatures, 3-bromopropanoic acid may undergo E2 elimination to form acrylic acid. The phenoxide can still react with acrylic acid via Michael addition to form the same product, but polymerization of acrylic acid is a risk.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[4] Look for the disappearance of the starting phenol.

  • Workup (The Critical Step):

    • Cool the reaction mixture to room temperature.

    • Acidification: Slowly add concentrated HCl (12M) or

      
       while stirring until pH < 2.
      
    • Observation: The product, this compound, should precipitate as a white to off-white solid.

  • Isolation: Filter the solid, wash with cold water (to remove inorganic salts and unreacted 3-bromopropanoic acid), and dry.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water or Isopropanol.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision points during workup.

ReactionWorkflow Start Start: 4-Hydroxyacetophenone + 3-Bromopropanoic Acid BaseAdd Add NaOH (aq) Form Phenoxide & Carboxylate Start->BaseAdd Reflux Reflux (100°C, 2-4h) Path A: SN2 Attack Path B: Elimination-Addition BaseAdd->Reflux Check TLC/HPLC Check: Phenol Consumed? Reflux->Check Acidify Cool & Acidify (pH < 2 with HCl) Check->Acidify Yes Trouble1 Add more Reagent (Hydrolysis occurred) Check->Trouble1 No (Phenol remains) precipitate Precipitate Forms? Acidify->precipitate Filter Filter & Wash (Remove NaBr/NaCl) precipitate->Filter Yes Trouble2 Check pH (Product is soluble salt at pH > 5) precipitate->Trouble2 No (Solution clear) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Trouble1->Reflux Re-react Trouble2->Acidify Add more Acid

Caption: Workflow for aqueous synthesis of this compound, highlighting the critical pH-dependent isolation step.

Troubleshooting Guide (FAQ Format)

Issue 1: "I acidified the reaction mixture, but no solid precipitated."

Diagnosis: Incomplete acidification or "Salting In" effect.

  • Scientific Explanation: The product is a carboxylic acid.[5][6] In basic conditions (pH > 7), it exists as a soluble carboxylate salt. Even at mildly acidic pH (4–5), it may remain partially soluble.

  • Solution:

    • Check pH with a calibrated probe or strip. It must be pH 1–2 .

    • If pH is correct but no solid appears, the product may be "oiling out" or super-saturated. Scratch the glass vessel or seed with a crystal of the product.

    • Cool the mixture in an ice bath (

      
      ) to decrease solubility.
      
Issue 2: "The reaction stalled; significant starting phenol remains."

Diagnosis: Reagent Hydrolysis.[6]

  • Scientific Explanation: In aqueous base, the alkyl halide (3-bromopropanoic acid) competes between attacking the phenoxide (

    
    ) and being attacked by hydroxide (
    
    
    
    ) to form 3-hydroxypropanoic acid (hydrolysis).
  • Solution:

    • Do not add more base.

    • Add an additional 0.5 – 1.0 equivalent of 3-bromopropanoic acid .

    • Continue refluxing. The excess reagent compensates for the portion lost to hydrolysis.

Issue 3: "My product is a sticky tar/oil instead of a white solid."

Diagnosis: Polymerization of Acrylic Acid side-product.

  • Scientific Explanation: Under strong basic reflux, 3-bromopropanoic acid eliminates to form acrylic acid. Acrylic acid can polymerize (polyacrylate) resulting in a gummy impurity that traps your product.

  • Solution:

    • Purification: Dissolve the tar in dilute NaOH (re-form the salt). Filter off any non-soluble polymer. Then re-acidify the filtrate slowly.

    • Prevention: Avoid "rolling boil" reflux if possible. Maintain temperature just at the boiling point. Alternatively, switch to the Anhydrous Method (see below).

Issue 4: "Can I use a different solvent system?"

Answer: Yes, the Anhydrous Method is the primary alternative.

  • Protocol: Use Acetone or DMF as solvent.[1]

  • Base: Potassium Carbonate (

    
    , anhydrous).[1]
    
  • Benefit: Eliminates the hydrolysis side-reaction (Issue 2).

  • Drawback: Workup is more tedious. You must evaporate the organic solvent, redissolve the residue in water, and then acidify to precipitate the product.[7]

Advanced Mechanism: The "Hidden" Pathway

It is crucial for process chemists to understand that this reaction likely proceeds via two competing pathways that yield the same product :

  • Direct

    
    :  Phenoxide attacks C3 of 3-bromopropanoic acid.
    
  • Elimination-Addition (E1cB/Michael):

    • Step A: Base deprotonates C2 of 3-bromopropanoic acid

      
       Elimination of Br 
      
      
      
      Acrylic Acid .
    • Step B: Phenoxide attacks the

      
      -carbon of Acrylic Acid (Michael Addition).
      

Why this matters: If you switch starting materials to Acrylic Acid (cheaper), you are intentionally utilizing Path 2. This requires a catalyst (often catalytic quaternary ammonium salts) and careful temperature control to prevent polymerization.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid. (Analogous protocol for the 3-isomer). Link

  • Google Patents. (2016). US20160102042A1 - Process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. (Describes synthesis of similar PPAR agonist intermediates). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 819922, this compound. Link

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics, 13(2), 193. (Demonstrates Michael addition pathway for similar substrates). Link

Sources

Technical Support Center: Purification of 3-(4-Acetylphenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Acetylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound and why?

A1: The impurity profile depends heavily on the synthetic route. A common and efficient method is the Williamson ether synthesis, reacting 4-hydroxyacetophenone with a 3-halopropanoic acid derivative followed by saponification, or a Michael addition of 4-hydroxyacetophenone to acrylonitrile followed by hydrolysis.

In either case, the most probable impurities are:

  • Unreacted 4-hydroxyacetophenone: This is the key starting material. Incomplete reaction is a common cause of its presence in the crude product.

  • Incompletely Hydrolyzed Intermediates: If the synthesis involves an ester or a nitrile, incomplete hydrolysis will leave these as byproducts (e.g., ethyl 3-(4-acetylphenoxy)propanoate or 3-(4-acetylphenoxy)propanenitrile).

  • Polymeric materials: Side reactions, especially under harsh basic conditions, can sometimes lead to polymerization.

The crucial difference to exploit for purification is the significant gap in acidity between the desired carboxylic acid product and the phenolic starting material. Carboxylic acids are substantially more acidic than phenols, a key principle we will use for separation.[1]

Q2: My initial TLC of the crude product shows two spots. How do I identify them and choose a purification strategy?

A2: A two-spot TLC is a classic scenario. One spot is likely your desired product, and the other is a major impurity, probably the 4-hydroxyacetophenone starting material.

Identification Strategy:

  • Co-spotting: On a new TLC plate, spot your crude mixture in one lane. In an adjacent lane, spot a known sample of your starting material (4-hydroxyacetophenone). In a third lane, spot both the crude mixture and the starting material on top of each other (co-spot).

  • Development & Visualization: Develop the plate in an appropriate solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize under a UV lamp.

  • Analysis:

    • If one of the spots in your crude lane has the same retention factor (Rf) as the 4-hydroxyacetophenone standard, you have confirmed its identity.

    • The other spot, typically more polar (lower Rf) due to the carboxylic acid group, is your target product.

Purification Strategy: The large difference in acidity between the phenolic impurity and the carboxylic acid product makes acid-base liquid-liquid extraction the most efficient purification method.[2][3]

Troubleshooting Purification Challenges

Problem 1: After performing an acid-base extraction, my NMR still shows the presence of 4-hydroxyacetophenone.

This indicates an incomplete separation. Here are the likely causes and solutions:

  • Cause A: Incorrect Base Used. Using a strong base like sodium hydroxide (NaOH) will deprotonate both the carboxylic acid and the phenol, making them both water-soluble and thus inseparable.

    • Solution: Use a weak base like aqueous sodium bicarbonate (NaHCO₃). The pKa of a typical carboxylic acid is ~4-5, while the pKa of a phenol is ~10. Sodium bicarbonate is basic enough to deprotonate the carboxylic acid but not the phenol.[1]

  • Cause B: Insufficient Washing. The organic layer containing the phenol may have residual water-soluble carboxylate salt trapped.

    • Solution: After the base extraction, wash the organic layer with brine (saturated NaCl solution). This helps to break up any emulsions and draws water out of the organic phase.

  • Cause C: Premature Precipitation. When acidifying the aqueous layer to recover your product, if the pH is not made sufficiently acidic, some of the product will remain dissolved as the carboxylate salt.[2]

    • Solution: Add acid (e.g., 1M HCl) dropwise while stirring until the solution is definitively acidic (pH 1-2, check with litmus paper). Ensure all the product has precipitated before filtering.

Problem 2: My purified product "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution A: Use More Solvent. The most common reason is using too little solvent. The saturation point is being reached at too high a temperature. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Solution B: Slow Down the Cooling. Rapid cooling encourages precipitation rather than crystallization. Let the flask cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Using an incubator to control the cooling rate can yield excellent crystals.[4]

  • Solution C: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Solution D: Add a Seed Crystal. If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

  • Solution E: Change the Solvent System. The solvent may be inappropriate. If a single solvent fails, try a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "counter-solvent" in which it is not). Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to clear the turbidity, then cool slowly.[5]

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate this compound (acidic) from unreacted 4-hydroxyacetophenone (weakly acidic/phenolic).

Workflow Diagram:

G crude 1. Dissolve Crude Product in Ethyl Acetate sep_funnel 2. Transfer to Separatory Funnel crude->sep_funnel add_base 3. Add sat. NaHCO3 (aq) Shake & Vent sep_funnel->add_base separate 4. Separate Layers add_base->separate aq_layer Aqueous Layer (Sodium 3-(4-acetylphenoxy)propanoate) separate->aq_layer Bottom org_layer Organic Layer (4-hydroxyacetophenone) separate->org_layer Top acidify 5. Acidify with 1M HCl to pH ~2 aq_layer->acidify wash_org Wash with Brine org_layer->wash_org precipitate 6. Product Precipitates acidify->precipitate filter 7. Collect by Vacuum Filtration Wash with cold water precipitate->filter dry Pure Crystalline Product filter->dry dry_org Dry over Na2SO4 wash_org->dry_org evap_org Evaporate Solvent dry_org->evap_org impurity Recovered Impurity evap_org->impurity

Caption: Acid-Base Extraction Workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) contains the deprotonated carboxylate salt of your product. The organic layer (top) contains the neutral/phenolic impurities.[2]

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Recover Impurity (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, filtered, and evaporated to recover the 4-hydroxyacetophenone.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring. Your product, this compound, will precipitate out as a solid. Continue adding acid until gas evolution ceases and the solution is acidic to pH paper (pH ~2).

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass to dry completely, preferably in a vacuum oven.

Protocol 2: Purification via Recrystallization

This is the final step to achieve high purity and obtain a crystalline solid with a sharp melting point.

Solvent Selection Table:

SolventSolubility (Cold)Solubility (Hot)Recommendation
WaterPoorModerateGood for highly polar compounds, but may require significant heat.[6]
EthanolModerateHighPotentially suitable, may need a co-solvent like water.
IsopropanolLowHighA very common and effective choice for moderately polar compounds.
Ethyl AcetateHighVery HighMay not be ideal as a single solvent due to high solubility when cold.
TolueneLowModerateGood for less polar impurities; can produce high-quality crystals.[6]
Hexane/HeptaneInsolubleInsolubleExcellent as a "poor" or "counter-solvent" with a more polar solvent.

Step-by-Step Methodology:

  • Solvent Choice: Select a suitable solvent or solvent pair from the table above (Isopropanol or an Ethanol/Water mixture are good starting points).

  • Dissolution: Place the crude or extracted solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil each time.

  • Hot Filtration (if necessary): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly.

Purity Assessment Guide

Confirming the purity of your final product is essential. Use a combination of the following techniques.

Q3: How do I confirm my final product is pure?

A3: No single technique is sufficient. A combination of chromatographic and spectroscopic methods provides the most reliable assessment.

  • 1. Thin-Layer Chromatography (TLC):

    • Purpose: A quick and easy way to check for the presence of impurities.[7][8]

    • Procedure: Dissolve a tiny sample of your final product and spot it on a TLC plate alongside a spot of your starting material and crude mixture.

    • Purity Indication: A pure compound should ideally show a single, well-defined spot.[9]

  • 2. Melting Point Analysis:

    • Purpose: Pure crystalline solids have a sharp, defined melting point range (typically < 2°C). Impurities will depress and broaden the melting point range.[9][10]

    • Procedure: Determine the melting point of your dry, crystalline product using a calibrated melting point apparatus.

    • Purity Indication: Compare the observed melting point to the literature value. A sharp range close to the expected value indicates high purity.

  • 3. Spectroscopic Analysis (NMR & MS):

    • Purpose: Provides structural confirmation and detects impurities that may not be visible by TLC.

    • ¹H NMR Spectroscopy: This is the most powerful tool for routine purity assessment. The integration of the peaks should correspond to the number of protons in the structure. Impurity peaks will be visible, and their integration relative to the product peaks can be used for a rough quantitative estimate of purity.[11]

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are extremely sensitive for detecting trace impurities.[7][11]

Troubleshooting Diagram: Purity Assessment

G start Is my final product pure? tlc Run TLC start->tlc mp Measure Melting Point start->mp nmr Acquire ¹H NMR start->nmr tlc_res Single Spot? tlc->tlc_res mp_res Sharp MP Range? mp->mp_res nmr_res Clean Spectrum? nmr->nmr_res pure High Purity Confirmed tlc_res->pure Yes impure Impurity Detected Consider further purification (e.g., Column Chromatography) tlc_res->impure No mp_res->pure Yes mp_res->impure No nmr_res->pure Yes nmr_res->impure No

Caption: Decision tree for purity assessment.

References

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. IJAERD.
  • Structures of carboxylic acids reported in liquid-liquid extraction literature.
  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry (RSC Publishing).
  • Purification of organic acids using anion exchange chromatography.
  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Separation of a Carboxylic Acid, a Phenol, and a Neutral Substance. Bartleby.
  • How to determine the purity of newly synthesized organic compound?.
  • The Purification of Organic Compound: Techniques and Applic
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Unknown Source.
  • Column Chromatography.
  • Chromatographic separation and identification of organic acids.
  • Purification of Organic Compounds by Flash Column Chrom
  • A mixture of a carboxylic acid and a phenol can often be separated by extracting with aqueous sodium bicarbonate and a suitable organic solv
  • HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND. YouTube.
  • Recrystallis
  • Tips & Tricks: Recrystalliz
  • How to get consistently large crystals during recrystallization?.

Sources

Technical Support Center: Synthesis of 3-(4-Acetylphenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Module: Organic Synthesis / Etherification Target Molecule: 3-(4-Acetylphenoxy)propanoic acid (CAS: 24563-68-6)

Process Overview & Logic Map

Welcome to the technical support hub for the synthesis of This compound . This synthesis typically employs a Williamson Ether Synthesis between 4-Hydroxyacetophenone (4-HAP) and 3-Chloropropanoic acid (3-CPA) (or 3-Bromopropanoic acid) in a basic medium.

While theoretically simple, this reaction is notorious for specific failure modes due to the ambident nature of the phenoxide and the instability of the alkylating agent.

Reaction Pathway Visualization

The following diagram illustrates the "Happy Path" (Target Product) versus the three most common "Failure Paths" (Side Reactions).

ReactionPathways Start 4-Hydroxyacetophenone + 3-Chloropropanoic Acid Base Base (NaOH/KOH) Start->Base Deprotonation Target TARGET PRODUCT This compound Base->Target Path 1: SN2 Substitution (Ideal Temp < 80°C) Acrylic INTERMEDIATE/BYPRODUCT Acrylic Acid Base->Acrylic Path 2: E2 Elimination (High Temp/Strong Base) Aldol SIDE PRODUCT B Aldol Condensation Dimers Base->Aldol Self-Condensation (Excess Base) C_Alk SIDE PRODUCT C C-Alkylated Ring Base->C_Alk Ambident Attack Acrylic->Target Path 2b: Michael Addition (Slow) Polymer SIDE PRODUCT A Poly(acrylic acid) Gum Acrylic->Polymer Polymerization (Radical/Thermal)

Figure 1: Reaction logic flow showing the competition between Substitution (SN2), Elimination (E2), and Condensation pathways.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose your specific experimental failure.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<40%) E2 Elimination The 3-halopropanoic acid undergoes dehydrohalogenation to form acrylic acid (acrylate) instead of participating in SN2 substitution [1].Reduce Temperature: Run the reaction at 60-70°C instead of reflux.Change Reagent: Use 3-bromopropanoic acid (more reactive SN2) or add KI (Finkelstein catalyst).
Sticky/Gummy Solid Polymerization If acrylic acid forms (via elimination), it polymerizes into poly(acrylic acid) or oligomers under basic/thermal conditions.Radical Scavenger: Add trace hydroquinone.Purification: These polymers are water-soluble; ensure thorough washing of the precipitate with water before recrystallization.
Yellow/Orange Impurity Aldol Condensation The acetyl group on 4-HAP has

-protons (

). Strong bases (NaOH) can trigger self-condensation (Claisen-Schmidt type) [2].
Control pH: Avoid large excesses of base. Use

(weaker base) in acetone/MEK instead of NaOH/Water if this persists.
Product is Oil (not solid) Mixed Esters Incomplete hydrolysis or esterification of the carboxylic tail with the solvent (if using alcohols).Solvent Check: If using Ethanol, you may have formed the ethyl ester. Hydrolyze with aq. NaOH, then acidify to precipitate the free acid.

Deep Dive: The Chemistry of Failure

A. The Elimination-Substitution Competition

The synthesis of this compound is a classic battle between SN2 substitution and E2 elimination .

  • The Mechanism: You intend for the phenoxide oxygen to attack the

    
    -carbon of the propanoic acid.
    
  • The Problem: The

    
    -protons of 3-chloropropanoic acid are acidic (adjacent to a carbonyl). Base removes this proton, kicking out the chloride to form acrylic acid .
    
  • Why it matters: Once acrylic acid forms, the reaction mechanism must shift from SN2 to a Michael Addition . Phenoxides are poor Michael donors compared to thiols or amines. Consequently, the acrylic acid accumulates and polymerizes, leading to the "gummy solid" phenotype often reported in this synthesis [3].

B. The Ambident Nucleophile (C- vs O-Alkylation)

Phenoxide ions are resonance-stabilized, meaning the negative charge is delocalized onto the ortho/para carbons.

  • O-Alkylation (Desired): Favored by polar aprotic solvents (DMF, DMSO) and "hard" leaving groups.

  • C-Alkylation (Side Reaction): Favored in protic solvents (Water, Ethanol) where the oxygen is heavily solvated (hydrogen-bonded), making the carbon ring more accessible for nucleophilic attack [4].

  • Detection: C-alkylated byproducts often show up as slightly more non-polar spots on TLC and have distinct aromatic splitting patterns in NMR.

Optimized Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 4-Hydroxyacetophenone (1.0 eq)

  • 3-Chloropropanoic acid (1.5 eq) — Excess compensates for elimination loss.

  • Sodium Hydroxide (2.5 eq)

  • Water (Solvent)

Step-by-Step:

  • Phenoxide Formation: Dissolve 4-Hydroxyacetophenone and NaOH in a minimum amount of water. Stir for 15 minutes at room temperature. Rationale: Ensure complete deprotonation before heating to prevent aldol condensation of free ketone.

  • Reagent Addition: Add 3-Chloropropanoic acid slowly.

  • Controlled Heating: Heat the mixture to reflux (approx. 100°C) for 2-4 hours.

    • Critical Check: If using 3-Bromopropanoic acid, lower temp to 60-80°C to favor SN2 over elimination.

  • Acidification: Cool to room temperature. Acidify with HCl to pH 2.

    • Observation: The product should precipitate as a solid. If oil forms, scratch the flask or seed with crystal.

  • Purification (Crucial): Recrystallize from Water/Ethanol (80:20) .

    • Why? Water removes the inorganic salts and any poly(acrylic acid) gum. Ethanol dissolves the unreacted organic starting material.

Frequently Asked Questions (FAQ)

Q: Can I use 3-bromopropanoic acid instead of chloro? A: Yes. The bromide is a better leaving group, accelerating the SN2 reaction. However, it is also more expensive and slightly more prone to elimination. If using bromo, strictly control temperature (<80°C).

Q: Why is my product melting point lower than the literature value (172-175°C)? A: This usually indicates contamination with 4-Hydroxyacetophenone (starting material) or self-aldol dimers . Perform a TLC (Solvent: Ethyl Acetate/Hexane 1:1). If the starting material spot (higher


) is visible, recrystallize again from ethanol.

Q: Can I use Potassium Carbonate (


) in Acetone? 
A:  Yes, this is the "anhydrous" method. It significantly reduces side reactions like polymerization and aldol condensation because the base is milder. However, the reaction time will be longer (12-24 hours) compared to the aqueous NaOH route.

References

  • BenchChem. (2025).[1] Preventing elimination side reactions in Williamson synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanisms and Side Reactions. Retrieved from

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics, 13(2), 193.[2] (Demonstrates Michael addition vs Substitution competition in similar scaffolds). Retrieved from

  • Wikipedia. (n.d.). Williamson ether synthesis - Side reactions and Scope. Retrieved from

Sources

"3-(4-Acetylphenoxy)propanoic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 91143-72-5 | Formula: C₁₁H₁₂O₄ | MW: 208.21 g/mol [1]

Welcome to the Technical Support Hub

Current Status: Operational Topic: Solubility Optimization & Troubleshooting Audience: Senior Researchers, Medicinal Chemists, Assay Development Scientists

This guide addresses the physicochemical challenges associated with 3-(4-acetylphenoxy)propanoic acid , a functionalized ether derivative often used as a synthetic intermediate (e.g., for PPAR agonists) or a bioactive probe. Its structure combines a lipophilic 4-acetylphenoxy moiety with a hydrophilic propanoic acid tail, creating specific solubility "cliffs" that can ruin biological assays or synthesis workups if not managed correctly.

Part 1: Physicochemical Profile & Solubility Matrix

Understanding the ionization state is critical. As a carboxylic acid, this compound exists in equilibrium between its protonated (insoluble) and deprotonated (soluble) forms.

Key Parameters:

  • pKa (Calculated): ~4.5 – 4.8 (Carboxylic acid group).

  • LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic).

  • Appearance: White to off-white solid.

Solubility Compatibility Table
Solvent SystemSolubility RatingMax Conc. (Est.)[2][3]Technical Notes
DMSO Excellent >100 mMPreferred for stock solutions. Stable at -20°C.
Ethanol Good ~50 mMGood for synthesis; avoid for cell assays if >0.1% final vol.
Water (pH < 4) Poor <1 mMCritical Failure Point. The compound will precipitate as the free acid.
PBS (pH 7.4) Moderate 1–10 mMSoluble as the carboxylate salt. Requires slow addition to prevent "crashing."
0.1 M NaOH High >50 mMForms the sodium salt immediately. Best for aqueous stock prep.
Part 2: Troubleshooting Tickets (Q&A)
Ticket #101: "My compound precipitates immediately when added to cell culture media."

Diagnosis: Solvent Shock & Local Acidity. Root Cause:

  • Solvent Shock: Adding a high-concentration DMSO stock (e.g., 100 mM) directly to aqueous media creates a local environment where the compound is transiently insoluble before it disperses.

  • Local Acidity: If the stock is slightly acidic, it may protonate locally, causing the "free acid" to crash out of solution.

Solution Protocol:

  • Pre-Dilution Step: Do not add 100 mM stock directly to the well. Prepare a 10x or 100x intermediate dilution in the same buffer or media.

    • Example: Dilute 1 µL of 100 mM Stock into 99 µL of PBS (pH 7.4). Vortex immediately.

    • Observation: If this intermediate turns cloudy, your concentration is still above the solubility limit for that pH.

  • Sonicate: Mild sonication (water bath, 30-40°C) for 5 minutes can redissolve kinetic precipitates.

  • Check pH: Ensure your media is effectively buffered at pH 7.4. If the media turns yellow (acidic), the compound will precipitate.

Ticket #102: "I cannot get the solid to dissolve in water for my animal study formulation."

Diagnosis: Incorrect Ionization State. Root Cause: The free acid form (supplied commercially) is hydrophobic. Water alone (pH ~5-6) is insufficient to deprotonate the carboxylic acid (pKa ~4.5) fully.

Solution Protocol (In Vivo Formulation): To achieve a high-concentration aqueous solution (e.g., for IP/IV injection), you must convert the compound to its salt form in situ.

  • Weigh the required amount of this compound.

  • Add 1 molar equivalent of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

    • Calculation: For 208 mg (1 mmol) of compound, add 1 mL of 1.0 N NaOH (1 mmol).

  • Vortex/Sonicate: The solution should clarify as the sodium salt forms.

  • Buffer: Dilute to the final volume with PBS or Saline.

  • Verify pH: Ensure final pH is 7.0–7.5. Adjust with dilute HCl if too basic, but do not overshoot below pH 6.0 or precipitation will re-occur.

Ticket #103: "How do I purify this compound during synthesis?"

Diagnosis: Workup Optimization. Root Cause: The amphiphilic nature allows for efficient Acid/Base extraction, which is superior to chromatography for bulk purification.

Solution Protocol (Acid/Base Extraction):

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Extract with saturated Sodium Bicarbonate (NaHCO₃) solution (pH ~8.5).

    • Mechanism:[4] The product moves into the aqueous layer (as the salt). Impurities (unreacted phenols, neutral byproducts) stay in the EtOAc.

  • Separate layers. Keep the Aqueous layer.

  • Acidify the aqueous layer carefully with 1N HCl to pH ~2–3.

    • Observation: The product will precipitate as a white solid (Free Acid).

  • Filter or extract the solid back into fresh EtOAc, dry over MgSO₄, and evaporate.

Part 3: Visual Troubleshooting Guides
Figure 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on application and pH requirements.

SolubilityLogic Start Start: Dissolve This compound Application Select Application Start->Application StockSol Stock Solution (Long Term) Application->StockSol Storage AqAssay Biological Assay (Cell/Enzyme) Application->AqAssay In Vitro InVivo In Vivo Formulation Application->InVivo Animal DMSO Use DMSO (100 mM) Store at -20°C StockSol->DMSO DirectAdd Direct Addition? AqAssay->DirectAdd SaltForm Convert to Salt (Add 1 eq. NaOH) InVivo->SaltForm Need High Conc. PreDilute Pre-dilute in PBS Check for precip. DirectAdd->PreDilute Yes (Risk of Crash)

Figure 2: pH-Dependent Ionization State

Caption: The compound transitions from insoluble free acid to soluble carboxylate salt as pH crosses the pKa threshold (~4.5).

Ionization LowPH pH < 4.0 Protonated Form (COOH) INSOLUBLE in Water Soluble in Organics Transition pH ~ 4.5 (pKa) Equilibrium Mixture LowPH->Transition Add Base (NaOH) Transition->LowPH Precipitation HighPH pH > 7.0 Deprotonated Form (COO-) SOLUBLE in Water Bioavailable Transition->HighPH Full Ionization HighPH->Transition Add Acid (HCl)

References
  • Sigma-Aldrich. this compound Product Detail (CAS 91143-72-5).[1][5] Retrieved from

  • PubChem. Compound Summary: this compound (CID 819922). National Library of Medicine. Retrieved from

  • ChemBK. this compound Properties and CAS. Retrieved from

  • National Institutes of Health (NIH).General guidance on carboxylic acid solubility in biological assays.

Sources

Improving the purity of "3-(4-Acetylphenoxy)propanoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-(4-Acetylphenoxy)propanoic acid .

This guide is designed for researchers encountering purity issues with CAS 39105-51-6 . It moves beyond basic synthesis recipes to address the specific physicochemical challenges of purifying this keto-acid intermediate.

Technical Overview: The Purity Challenge

The synthesis of this compound typically involves a Williamson ether synthesis between 4-hydroxyacetophenone and 3-halopropanoic acid (or


-propiolactone).

The Core Problem: The reaction mixture often yields a "sticky" solid or oil containing:

  • Unreacted Phenol: 4-Hydroxyacetophenone (Starting material).

  • Elimination Byproduct: Acrylic acid (from base-promoted elimination of 3-halopropanoic acid).

  • Oligomers: Aldol condensation products of the acetyl group (if reaction temp was too high).

The guide below prioritizes the Acid-Base "Swing" Technique and Controlled Recrystallization to resolve these specific impurities.

Module 1: The Acid-Base "Swing" Protocol

Target: Removal of Unreacted Phenol (4-Hydroxyacetophenone)

The Logic (Scientific Integrity): Purification relies on the


 differential.
  • Product (

    
    ):  A carboxylic acid. Ionizes at pH > 5.
    
  • Impurity (

    
    ):  A phenol. Ionizes significantly only at pH > 9.
    
  • Strategy: By targeting a specific pH window (pH 6.5–7.5), we can keep the product soluble (ionized) while the phenolic impurity remains non-ionized and extractable into organic solvents.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction solid in 10% NaHCO₃ (aq) .

    • Why: Bicarbonate (pH ~8.5) is strong enough to deprotonate the carboxylic acid (product) but too weak to fully deprotonate the phenol (impurity).

  • The "Swing" Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Mechanism:[1][2][3][4][5] The ionized product stays in the water. The non-ionized 4-hydroxyacetophenone migrates into the EtOAc.

    • Visual Check: The organic layer may turn yellow/orange (phenolic impurities).

  • Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1–2 .

    • Observation: The product should precipitate as a white solid.[6][7]

  • Filtration: Collect the solid via vacuum filtration. Wash with cold water to remove inorganic salts and any residual acrylic acid.

Workflow Diagram: The Separation Logic

PurificationLogic Crude Crude Mixture (Acid + Phenol + Salts) BaseAdd Add 10% NaHCO3 (Target pH ~8.5) Crude->BaseAdd Partition Partition Phase BaseAdd->Partition OrgLayer Organic Layer (EtOAc) Contains: 4-Hydroxyacetophenone (Non-ionized) Partition->OrgLayer Wash 2x AqLayer Aqueous Layer Contains: Product (Carboxylate) + Salts Partition->AqLayer Retain Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Precipitate: Pure Product (Filtrate contains Acrylic Acid) Acidify->Precipitate

Caption: Differential solubility workflow utilizing pKa differences between the carboxylic acid product and phenolic impurities.

Module 2: Crystallization Troubleshooting

Target: "Oiling Out" and Color Removal

Users often report the product separating as an oil rather than crystals during recrystallization. This occurs because the melting point (


) is relatively low, and impurities depress it further.
Optimization Table: Solvent Systems
Solvent SystemRatio (v/v)OutcomeRecommendation
Ethanol / Water 1:1 to 1:2Standard. Good recovery, but risk of oiling out if cooled too fast.Primary Choice. Use seeding.
EtOAc / Hexane 1:3Polishing. Good for removing non-polar side products.Use if product is slightly yellow.
Acetone / Water 2:1Risky. Acetone can react with the ketone moiety (aldol) if heated too long.Avoid unless necessary.
Protocol: Preventing "Oiling Out"
  • Dissolve: Dissolve crude solid in minimum boiling Ethanol (95%).

  • Clarify: If the solution is dark, add Activated Charcoal (5% w/w), boil for 5 mins, and filter hot through Celite.

  • The Cloud Point: Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Re-solubilize: Add just enough ethanol to make it clear again.

  • Controlled Cooling:

    • Let stand at room temp for 30 mins (Do NOT put directly in ice).

    • Once crystals form, move to

      
      .
      
    • Troubleshoot: If oil forms, reheat to dissolve and scratch the glass with a rod to induce nucleation.

Module 3: Analytical Validation

HPLC Method Parameters To confirm purity, you must ensure the acidic product does not tail and is separated from the phenol.

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna),

    
    .
    
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Essential to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol specificity).

Expected Elution Order:

  • Acrylic Acid:

    
     (Void volume).
    
  • This compound:

    
    .
    
  • 4-Hydroxyacetophenone:

    
     (Less polar than the acid).
    

Frequently Asked Questions (FAQ)

Q: My product is pink/reddish. Is it ruined? A: No. This is likely trace oxidation of the phenol starting material (quinone formation).

  • Fix: Recrystallize using Ethanol/Water with Activated Charcoal . The charcoal effectively adsorbs these planar, conjugated color bodies.

Q: I have a low yield, and the filtrate smells pungent. What happened? A: You likely had a competing elimination reaction. The pungent smell is Acrylic Acid formed from the 3-chloropropionic acid reagent.

  • Prevention: Lower the reaction temperature. Do not exceed

    
     during the initial synthesis reflux.
    

Q: Can I use NaOH instead of K₂CO₃ for the synthesis? A: Yes, but proceed with caution. Strong bases like NaOH can induce Aldol condensation of the acetyl group on the aromatic ring, creating dimers. Weak bases like K₂CO₃ in Acetone or MEK are safer for ketone-containing substrates.

References

  • Williamson Ether Synthesis Mechanisms.

    • Source: Organic Chemistry Portal.[1]

    • Context: General mechanism for alkyl
    • URL:

  • pKa Values of Phenols vs. Carboxylic Acids.

    • Source: Evans pKa Table (Harvard).
    • Context: 4-Hydroxyacetophenone ( ) vs Propanoic Acid ( ).
    • URL:

  • Synthesis of Phenoxy-alkanoic Acids (General Protocol).

    • Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).
    • Context: Standard procedures for recrystallization of aryl-oxy acids
    • URL:

  • 3-(4-Acetylphenyl)propanoic acid Properties.

    • Source: Sigma-Aldrich Product Sheet (CAS 39105-51-6).
    • Context: Physical properties and handling safety.[4]

    • URL:

Sources

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(4-Acetylphenoxy)propanoic Acid: A Novel Anti-Inflammatory Candidate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is a rigorous one, demanding a meticulous evaluation of its biological activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a novel compound, 3-(4-Acetylphenoxy)propanoic acid, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. As a propanoic acid derivative itself, Ibuprofen serves as a relevant comparator to contextualize the anti-inflammatory potential of our candidate compound[1].

Our exploration will delve into the mechanistic underpinnings of the compound's action, supported by robust experimental data. We will dissect the causality behind the chosen experimental models and protocols, ensuring a self-validating system of inquiry. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation of novel anti-inflammatory agents.

The Rationale for a Dual-Pronged Approach: In Vitro and In Vivo Assessment

The initial screening of a compound's therapeutic potential invariably begins with in vitro assays. These cell-free or cell-based experiments are cost-effective, rapid, and allow for the elucidation of specific molecular interactions[2][3]. However, the intricate biological milieu of a living organism, with its complex interplay of metabolic processes, pharmacokinetics, and systemic responses, cannot be fully replicated in a petri dish[2][3]. Consequently, promising in vitro results must be validated through in vivo studies in animal models, which provide a more holistic understanding of a compound's efficacy and potential toxicity[4][5]. This dual-pronged approach is fundamental to the robust preclinical development of any new therapeutic agent.

In Vitro Efficacy: Unraveling the Molecular Mechanism

To ascertain the anti-inflammatory properties of this compound at a molecular level, a panel of well-established in vitro assays was conducted. The primary focus was on its ability to inhibit key mediators of the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The cyclooxygenase (COX) enzymes are pivotal in the synthesis of prostaglandins, which are key players in inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for an anti-inflammatory drug, as it minimizes the gastrointestinal side effects associated with non-selective COX inhibitors[2].

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO), a pro-inflammatory mediator. The ability of a compound to suppress NO production in activated macrophages is a strong indicator of its anti-inflammatory potential[2].

Comparative In Vitro Efficacy Data

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and Ibuprofen in the aforementioned assays.

CompoundCOX-2 Inhibition IC50 (µM)NO Production Inhibition IC50 (µM)
This compound5.212.8
Ibuprofen8.525.4

These hypothetical data suggest that this compound is a more potent inhibitor of both COX-2 and NO production in vitro compared to Ibuprofen.

Experimental Protocol: In Vitro Nitric Oxide Assay

This protocol details the methodology for assessing the inhibition of nitric oxide production in RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Ibuprofen for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent system.

  • Data Analysis: Calculate the percentage of NO production inhibition for each compound concentration and determine the IC50 value.

Inflammatory Signaling Pathway

The production of pro-inflammatory mediators like NO is largely regulated by the NF-κB signaling pathway. The following diagram illustrates this critical pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS for NO production) Nucleus->Proinflammatory_Genes Induces

Caption: The NF-κB signaling pathway in macrophages.

In Vivo Efficacy: Assessing Performance in a Living System

To translate the promising in vitro findings into a physiologically relevant context, the anti-inflammatory efficacy of this compound was evaluated in a well-established animal model of acute inflammation.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used and validated method for screening acute anti-inflammatory activity[6]. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.

Comparative In Vivo Efficacy Data

The following table presents hypothetical data on the percentage of inhibition of paw edema by this compound and Ibuprofen at a fixed oral dose.

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
This compound5065.8
Ibuprofen5052.3

These hypothetical results indicate that this compound exhibits superior anti-inflammatory activity in vivo compared to Ibuprofen at the same dosage.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the procedure for the carrageenan-induced paw edema assay in rats.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound, Ibuprofen, or vehicle (control) orally one hour before carrageenan injection.

  • Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw using a plethysmometer.

  • Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement (Post-Injection): Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

In Vivo Experimental Workflow

The following diagram illustrates the workflow of the in vivo experiment.

In_Vivo_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Grouping Random Grouping Fasting->Grouping Dosing Oral Administration (Compound/Vehicle) Grouping->Dosing Baseline_Measurement Baseline Paw Volume Measurement Dosing->Baseline_Measurement 1 hour Carrageenan_Injection Carrageenan Injection Baseline_Measurement->Carrageenan_Injection Post_Measurement Paw Volume Measurement (1, 2, 3, 4 hours) Carrageenan_Injection->Post_Measurement Data_Analysis Data Analysis Post_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema model.

Comparative Analysis and Future Directions

The hypothetical data presented herein suggests that this compound is a promising anti-inflammatory candidate, demonstrating superior efficacy to Ibuprofen in both in vitro and in vivo models. The more potent inhibition of COX-2 and NO production in vitro likely contributes to its enhanced anti-inflammatory activity in vivo.

It is crucial to acknowledge that these are preliminary, hypothetical findings. A comprehensive preclinical evaluation would necessitate further investigations, including:

  • Metabolic Stability: Assessing the compound's stability in liver microsomes is essential to predict its metabolic fate and potential for drug-drug interactions[7].

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for establishing an optimal dosing regimen.

  • Toxicology Studies: A thorough toxicological assessment is required to ensure the compound's safety profile.

  • Chronic Inflammation Models: Evaluating the efficacy in chronic inflammation models, such as collagen-induced arthritis, would provide insights into its potential for treating long-term inflammatory conditions[4].

Conclusion

This guide has provided a comparative framework for evaluating the in vitro and in vivo efficacy of the novel anti-inflammatory candidate, this compound, against the established NSAID, Ibuprofen. The presented hypothetical data highlights the compound's potential as a potent anti-inflammatory agent. The detailed experimental protocols and illustrative diagrams serve as a practical resource for researchers in the field of drug discovery. Further comprehensive studies are warranted to fully elucidate the therapeutic potential and safety profile of this promising compound.

References

  • Bevaart, L., Vervoordeldonk, M. J., & Tak, P. P. (2010). In Vivo Models for Inflammatory Arthritis. PubMed. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Peiris, D. S. H. S., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. [Link]

  • Al-Ostath, A., et al. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. PMC. [Link]

  • Hinger, S., et al. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]

  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. [Link]

  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]

  • Lee, S., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. MDPI. [Link]

  • Hakim, M. N., et al. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert. [Link]

  • Kljun, J., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. PMC. [Link]

  • Ohtake, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. [Link]

  • Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. PubMed. [Link]

  • Kavaliauskas, P., et al. (2024). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. PubChem. [Link]

  • Shulga, N. A., et al. (2023). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. MDPI. [Link]

  • Kim, M., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PMC. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]

  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Castanheira, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]

Sources

Comparative SAR Analysis: Phenoxypropanoic Acid Scaffolds in PPAR Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of phenoxypropanoic acid derivatives, focusing on their application as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[1] While this chemical scaffold is historically significant in agrochemistry (auxin mimics), its most critical pharmaceutical application lies in the fibrate class of lipid-lowering agents.

This analysis distinguishes between the general phenoxypropanoic scaffold (often chiral, metabolic liabilities) and the optimized phenoxyisobutyric scaffold (achiral, metabolically stable) used in modern drug development.

The Pharmacophore: Structural Logic & Mechanism

The efficacy of phenoxypropanoic acids as PPAR


 agonists relies on a specific three-part pharmacophore that mimics endogenous fatty acids (the natural ligands of PPARs).
1.1 The Canonical Scaffold

The structure is divided into three functional domains:

  • Acidic Head Group: Essential for anchoring the molecule in the receptor's ligand-binding pocket (LBP).

  • Spacer/Linker: Usually a phenoxy ether, providing the correct distance and flexibility.

  • Hydrophobic Tail: Determines affinity and subtype selectivity (PPAR

    
     vs. PPAR
    
    
    
    vs. PPAR
    
    
    ).
1.2 Mechanistic Interaction (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, mapping chemical features to their biological function within the PPAR LBP.

SAR_Logic Head Carboxylic Acid Head (or Isostere) SaltBridge Salt Bridge Formation (Tyr464, His440, Ser280) Head->SaltBridge Critical Anchor Linker Phenoxy Linker (Ether Oxygen) Flexibility Conformational Flexibility Linker->Flexibility Spacer Tail Hydrophobic Tail (Distal Phenyl/Substituents) PocketFit LBP Hydrophobic Interaction Tail->PocketFit Potency Driver AlphaSub Alpha-Substitution (Dimethyl vs. H) AlphaSub->Head Modifies MetStab Metabolic Stability (Blocks Beta-Oxidation) AlphaSub->MetStab 2,2-dimethyl effect

Caption: Functional mapping of the phenoxypropanoic acid pharmacophore to PPAR receptor interactions and metabolic stability.

Comparative Analysis: From Herbicide to Drug

A critical insight for drug developers is the structural divergence between herbicidal and pharmaceutical phenoxy acids.

  • Herbicides (e.g., Mecoprop): Often possess a mono-methyl substitution at the

    
    -carbon. This creates a chiral center . The (R)-enantiomer is typically the active auxin mimic.
    
  • Pharmaceuticals (e.g., Fenofibrate): Utilize a gem-dimethyl substitution (isobutyric acid). This renders the

    
    -carbon achiral  and prevents rapid metabolic degradation via mitochondrial 
    
    
    
    -oxidation.
2.1 Quantitative Comparison of Key Analogs

The table below compares the physicochemical properties and potency of three generations of PPAR


 agonists derived from this scaffold.
FeatureClofibric Acid (Gen 1)Fenofibric Acid (Gen 2)GW7647 (Gen 3 / Tool)
Structure Type Phenoxyisobutyric AcidPhenoxyisobutyric AcidThiophenyl-propanoic Acid

-Carbon
Gem-dimethyl (Achiral)Gem-dimethyl (Achiral)Mono-substituted (Chiral)
Lipophilic Tail 4-Chloro (Simple)4-Chlorobenzoyl (Bulky)Complex Urea/Alkyl chain
PPAR

EC

~55

M
~10 - 30

M
~0.006

M (6 nM)
Selectivity Weak

Moderate

Highly Selective

Clinical Status Withdrawn (Safety)Approved (Dyslipidemia)Research Tool Only

Key SAR Insight: The addition of the benzoyl group in Fenofibric acid (replacing the simple chlorine of Clofibrate) extends the molecule into the large hydrophobic pocket of PPAR


, significantly improving potency.
Experimental Protocol: TR-FRET Binding Assay

To validate SAR modifications, a robust binding assay is required. We recommend Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over radioligand assays due to higher signal-to-noise ratios and the elimination of radioactive waste.

3.1 Assay Principle

This assay measures the ability of a test compound to displace a fluorescent tracer from the PPAR Ligand Binding Domain (LBD).[2]

  • Donor: Terbium (Tb)-labeled anti-GST antibody (binds to GST-tagged PPAR-LBD).[2][3][4][5][6]

  • Acceptor: Fluormone™ Pan-PPAR Green (tracer ligand).[3]

  • Readout: When the tracer is bound, FRET occurs (Tb excites Green). When a test drug displaces the tracer, FRET is disrupted (Signal decreases).[2]

3.2 Step-by-Step Protocol

Reagents:

  • PPAR

    
    -LBD (GST-tagged)[3][5]
    
  • Tb-anti-GST Antibody[2][3][4][5][6]

  • Fluormone™ Pan-PPAR Green Tracer[3][4]

  • Test Compounds (dissolved in DMSO)

Workflow:

  • Preparation: Dilute test compounds in assay buffer to 2x desired final concentration (ensure DMSO < 1% final).

  • Protein Mix: Prepare a master mix of PPAR

    
    -LBD (5 nM final) and Tb-antibody (5 nM final).
    
  • Tracer Mix: Prepare Fluormone Tracer (5 nM final).

  • Plating:

    • Add 10

      
      L Test Compound to 384-well black plate.
      
    • Add 5

      
      L Protein/Antibody Mix.
      
    • Add 5

      
      L Tracer Mix.
      
  • Incubation: Cover and incubate for 2–4 hours at room temperature (equilibrium is slow for hydrophobic ligands).

  • Detection: Read on a TR-FRET compatible reader (Excitation: 340nm; Emission 1: 495nm [Tb]; Emission 2: 520nm [Green]).

3.3 Data Analysis Workflow

TRFRET_Workflow Step1 Calculate Emission Ratio (520nm / 495nm) Step2 Normalize Data (vs. DMSO Control) Step1->Step2 Step3 Plot Dose-Response (Log[Compound] vs. Ratio) Step2->Step3 Step4 Curve Fit (Sigmoidal 4-Parameter) Step3->Step4 Step5 Determine IC50 / Ki (Cheng-Prusoff Correction) Step4->Step5

Caption: Analytical pipeline for determining binding affinity from TR-FRET raw data.

Expert Commentary: Common Pitfalls

As an Application Scientist, I have observed two frequent sources of error in phenoxypropanoic acid research:

  • Solubility Artifacts: These compounds are highly lipophilic. In aqueous assay buffers, they may precipitate at high concentrations (>100

    
    M), causing light scatter that mimics inhibition in FRET assays. Always include a solubility control. 
    
  • Species Differences: The PPAR

    
     LBP varies slightly between rodents and humans. Clofibrate is a potent peroxisome proliferator in rats (causing hepatomegaly) but is much less active in humans. Ensure you are using Human Recombinant PPAR proteins  for drug development data.
    
References
  • Giampietro, L., et al. (2019).[7] "Development of Fibrates as Important Scaffolds in Medicinal Chemistry." ChemMedChem.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol."

  • Selleck Chemicals. "Fenofibric Acid Product Data and Biological Activity."

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry.

  • Kamata, S., et al. (2022). "Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity." Int. J. Mol. Sci.

Sources

A Comparative Analysis of 3-(4-Acetylphenoxy)propanoic Acid and Cisplatin in Lung Cancer Cells: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Cisplatin, a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC), exhibits potent cytotoxic activity by inducing DNA damage in rapidly proliferating cancer cells. However, its clinical utility is often hampered by severe side effects and the development of drug resistance. This has spurred the investigation of new chemical entities that may offer alternative or complementary mechanisms of action.

This guide provides a comparative analysis of the well-established chemotherapeutic agent, cisplatin, and a lesser-known compound, 3-(4-Acetylphenoxy)propanoic acid. While extensive data exists for cisplatin's activity in lung cancer, publicly available research on the specific anticancer effects of this compound is not currently available. Therefore, this document will focus on the established profile of cisplatin and present a hypothetical framework for evaluating novel compounds like this compound, should they be investigated in the future.

Mechanism of Action: A Tale of Two Compounds

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its anticancer effects primarily through the formation of covalent adducts with DNA. Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process known as aquation. This activated form of cisplatin then binds to the N7 position of purine bases, predominantly guanine, leading to the formation of intrastrand and interstrand crosslinks. These DNA lesions distort the helical structure, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The cellular response to cisplatin-induced DNA damage is complex and involves the activation of several signaling pathways. The p53 tumor suppressor protein plays a crucial role in mediating the downstream effects of cisplatin, including the induction of apoptosis through the BAX/Bcl-2 pathway.

cisplatin_pathway cluster_cell Lung Cancer Cell cisplatin Cisplatin activated_cisplatin Aquated Cisplatin cisplatin->activated_cisplatin Aquation dna Nuclear DNA activated_cisplatin->dna Binds to N7 of Guanine dna_adducts DNA Adducts (Intra/Interstrand Crosslinks) dna->dna_adducts replication_block Replication/Transcription Inhibition dna_adducts->replication_block p53 p53 Activation replication_block->p53 apoptosis Apoptosis p53->apoptosis

Figure 1: Simplified signaling pathway of cisplatin-induced apoptosis in lung cancer cells.

This compound: An Unknown Quantity

Currently, there is no published scientific literature detailing the mechanism of action of this compound in lung cancer cells or any other cancer type. As a derivative of phenoxypropanoic acid, its biological activity could potentially be diverse. Compounds with a similar backbone have been explored for various therapeutic applications, but a direct link to anticancer activity for this specific molecule has not been established.

Comparative Efficacy in Lung Cancer Cell Lines

The efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population.

CompoundLung Cancer Cell LineIC50 (µM)Citation
CisplatinA549~10-20
CisplatinH460~5-15
CisplatinH1299~8-25
This compoundA549Not Available
This compoundH460Not Available
This compoundH1299Not Available

Table 1: Comparative IC50 values of Cisplatin and this compound in common non-small cell lung cancer (NSCLC) cell lines. Data for this compound is not available in published literature.

Experimental Protocols for Comparative Evaluation

To empirically compare the activity of a novel compound like this compound against a standard drug such as cisplatin, a series of well-defined in vitro assays are necessary.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed lung cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

mtt_workflow seed 1. Seed Lung Cancer Cells in 96-well Plate treat 2. Treat with Compounds (Cisplatin vs. Test Compound) seed->treat incubate 3. Incubate for 24-72 hours treat->incubate mtt_add 4. Add MTT Reagent incubate->mtt_add formazan 5. Formazan Crystal Formation (in viable cells) mtt_add->formazan solubilize 6. Solubilize Formazan formazan->solubilize read 7. Read Absorbance at 570 nm solubilize->read analyze 8. Calculate IC50 Values read->analyze

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus staining their nuclei.

Protocol:

  • Cell Treatment: Treat lung cancer cells with the IC50 concentrations of this compound and cisplatin for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Conclusion and Future Directions

Cisplatin remains a potent and widely used chemotherapeutic agent for lung cancer, with a well-characterized mechanism of action centered on DNA damage. While it serves as an essential benchmark for cytotoxicity, the lack of available data on this compound makes a direct, evidence-based comparison impossible at this time.

For researchers and drug development professionals, the critical next step would be to perform the foundational in vitro assays described above to determine if this compound exhibits any cytotoxic or apoptotic activity in lung cancer cell lines. Should this compound demonstrate promising results, further investigation into its mechanism of action, target proteins, and potential for synergistic combinations with existing therapies would be warranted. Without this initial data, its potential as an anticancer agent remains purely speculative.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Ramos-Nieto, M. R., Al-Saffar, N. M., Collins, A. M., & Jones, G. D. (2018). Differential sensitivity of non-small cell lung cancer cell lines to the DNA-damaging agents cisplatin and zeocin. PloS one, 13(10), e0205202. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.